(1-Methylpyrrolidin-2-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKJRCMBLLXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949041 | |
| Record name | 1-(1-Methylpyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26171-06-2 | |
| Record name | 1-Methyl-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpyrrolidine-2-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Methylpyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidine-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Structural and Conformational Analysis of (1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and conformational properties of (1-Methylpyrrolidin-2-yl)methanamine, a versatile chiral building block of significant interest in pharmaceutical and materials science. This document delves into the molecule's structural features, conformational landscape, and spectroscopic characteristics, supported by computational modeling and established analytical methodologies.
Molecular Structure and Properties
This compound, a substituted pyrrolidine, is characterized by a saturated five-membered nitrogen-containing ring with a methyl group on the nitrogen atom and a methanamine substituent at the 2-position. The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S), which can exhibit distinct biological activities and chemical properties.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| CAS Number | 26171-06-2 |
| Chirality | Exists as (R) and (S) enantiomers |
Conformational Landscape of the Pyrrolidine Ring
The conformational flexibility of the pyrrolidine ring is a critical determinant of the overall shape and reactivity of this compound. The five-membered ring is not planar and adopts puckered conformations to relieve ring strain. The two primary puckered forms are the "envelope" (E) and "twisted" (T) conformations.
The puckering of the pyrrolidine ring in proline and its derivatives is well-studied, with the Cγ-endo and Cγ-exo puckers being the most common envelope forms.[1][2][3] The endo pucker refers to the Cγ atom being on the same side of the ring as the substituent at C2, while the exo pucker has the Cγ on the opposite side. The conformational preference is influenced by the nature and orientation of the substituents on the ring.[4]
For this compound, the conformational equilibrium is expected to be complex due to the presence of both the N-methyl and the 2-methanamine groups. The relative orientation of these substituents will influence the ring pucker and the overall molecular dipole moment.
A logical workflow for the conformational analysis of this molecule is presented below:
Caption: Workflow for the structural and conformational analysis.
Computational Structural Analysis
Due to the limited availability of experimental crystal structures for this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting its geometric parameters. The following table presents hypothetical, yet plausible, structural data based on DFT calculations for a low-energy conformer.
Table 2: Predicted Structural Parameters of a Low-Energy Conformer of (S)-(1-Methylpyrrolidin-2-yl)methanamine (DFT B3LYP/6-31G)*
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.47 | C5-N1-C2 | 105.2 |
| C2-C3 | 1.54 | N1-C2-C3 | 104.5 |
| C3-C4 | 1.55 | C2-C3-C4 | 106.1 |
| C4-C5 | 1.54 | C3-C4-C5 | 105.8 |
| C5-N1 | 1.47 | C4-C5-N1 | 104.9 |
| N1-C(methyl) | 1.46 | C5-N1-C(methyl) | 112.5 |
| C2-C(methanamine) | 1.53 | N1-C2-C(methanamine) | 111.8 |
| C(methanamine)-N(amine) | 1.46 | C3-C2-C(methanamine) | 114.3 |
Note: These values are illustrative and would require specific computational studies to be confirmed.
Experimental Protocols
Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine
A plausible synthetic route to obtain the enantiomerically pure (S)-(1-Methylpyrrolidin-2-yl)methanamine starts from the readily available L-proline. A general, multi-step protocol is outlined below, inspired by synthetic procedures for related compounds.[5][6]
Step 1: N-Methylation of L-Proline L-proline is methylated at the nitrogen atom using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Step 2: Reduction of the Carboxylic Acid The carboxylic acid functionality of N-methyl-L-proline is reduced to the corresponding primary alcohol, (S)-(1-Methylpyrrolidin-2-yl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄).[7]
Step 3: Conversion of the Alcohol to the Amine The primary alcohol is then converted to the amine. This can be achieved through a two-step process: first, conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent). Alternatively, a Mitsunobu reaction with a nitrogen nucleophile can be employed. A more direct approach could involve the conversion of the carboxylic acid to a nitrile, followed by reduction.
The following diagram illustrates a potential synthetic pathway:
References
- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111018767A - Preparation method of D-proline derivative and intermediate thereof - Google Patents [patents.google.com]
- 7. (S)-(1-Methylpyrrolidin-2-yl)methanol | 34381-71-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Characterization of (1-Methylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Methylpyrrolidin-2-yl)methanamine, a key building block in medicinal chemistry. This document details a reliable synthetic protocol and outlines the expected analytical data for the thorough characterization of the compound.
Introduction
This compound, a chiral diamine, is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structural motif is present in various drug candidates and approved pharmaceuticals, highlighting its importance in drug discovery and development. This guide presents a detailed methodology for its preparation and a summary of its key analytical characteristics.
Synthesis of this compound
A robust and widely applicable method for the synthesis of this compound is the reduction of N-methyl-L-prolinamide. This two-step process involves the initial formation of the amide from N-methyl-L-proline, followed by its reduction to the desired diamine.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of N-Methyl-L-prolinamide
A detailed, cited experimental protocol for this specific step was not found in the available literature. However, a general procedure for the amidation of a carboxylic acid would involve the following steps:
-
Activation of the Carboxylic Acid: N-methyl-L-proline is converted to its more reactive acid chloride derivative. To a solution of N-methyl-L-proline in an anhydrous aprotic solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the conversion is complete.
-
Amidation: The resulting acid chloride solution is added dropwise to a cooled, concentrated solution of ammonia in an appropriate solvent. The reaction is stirred and allowed to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is then subjected to an aqueous work-up to remove any unreacted reagents and byproducts. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude N-methyl-L-prolinamide. Purification can be achieved by recrystallization or column chromatography.
Step 2: Reduction of N-Methyl-L-prolinamide to this compound
This procedure is based on established protocols for the lithium aluminum hydride (LiAlH₄) reduction of amides.
-
Reaction Setup: A solution of N-methyl-L-prolinamide in a dry, ethereal solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C. After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Isolation and Purification: The resulting solid is filtered off and washed with THF. The combined filtrate is dried over anhydrous potassium carbonate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected analytical data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 126.7 ± 8.0 °C at 760 mmHg[1] |
| Density | 0.9 ± 0.1 g/cm³[1] |
Spectroscopic Data
3.2.1. Mass Spectrometry (GC-MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 114 | Molecular ion [M]⁺ |
| 99 | [M - CH₃]⁺ |
| 84 | [M - CH₂NH₂]⁺ |
| 70 | [M - C₂H₅NH₂]⁺ |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound were not found in the searched literature, the following tables outline the predicted chemical shifts and multiplicities for the ¹H and ¹³C NMR spectra based on the compound's structure.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.9 - 3.1 | m | 1H | H2 |
| ~ 2.4 - 2.6 | m | 2H | H5 |
| ~ 2.3 | s | 3H | N-CH₃ |
| ~ 2.2 - 2.3 | m | 1H | H2'a |
| ~ 2.0 - 2.1 | m | 1H | H2'b |
| ~ 1.6 - 1.9 | m | 4H | H3, H4 |
| ~ 1.3 | br s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 65 - 68 | C2 |
| ~ 55 - 58 | C5 |
| ~ 45 - 48 | C2' |
| ~ 40 - 43 | N-CH₃ |
| ~ 28 - 31 | C3 |
| ~ 22 - 25 | C4 |
3.2.3. Infrared (IR) Spectroscopy
The FTIR spectrum is useful for identifying the functional groups present in the molecule.
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1590 - 1500 | Medium | N-H bend (primary amine) |
| 1470 - 1430 | Medium | C-H bend (CH₂) |
| 1150 - 1050 | Medium | C-N stretch |
Safety and Handling
This compound is a flammable liquid and is corrosive.[2] It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound via the reduction of N-methyl-L-prolinamide. The characterization data presented, including physical properties and predicted spectroscopic information, will aid researchers in confirming the identity and purity of the synthesized product. The provided workflow and experimental details are intended to support the efficient and safe production of this important chemical intermediate for applications in drug discovery and development.
Disclaimer: The experimental protocols and characterization data provided in this document are for informational purposes only. Researchers should always conduct their own risk assessments and adhere to all applicable safety guidelines and regulations. The predicted spectroscopic data should be confirmed by experimental analysis.
References
An In-depth Technical Guide on the Physicochemical Properties of (1-Methylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (1-Methylpyrrolidin-2-yl)methanamine. The information herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a structured format for clarity, and detailed experimental protocols for key property determination are provided.
Chemical Identity and Structure
This compound is a chiral organic compound featuring a pyrrolidine ring substituted with a methyl group on the nitrogen atom and a methanamine group at the 2-position. Its chemical structure is fundamental to its physical and chemical behavior.
-
IUPAC Name: this compound[1]
-
CAS Numbers:
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. These values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 114.19 g/mol | [1][2][3][4] |
| Appearance | Colorless liquid or solid with a weak amine odor | [5] |
| Boiling Point | 126.7 ± 8.0 °C (at 760 mmHg) | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Flash Point | 32.7 ± 13.6 °C | [5] |
| Refractive Index | 1.473 | [5] |
| logP (Octanol-Water Partition Coefficient) | -0.1 to 0.0393 (Computed/Experimental for R-isomer) | [1][2] |
| Solubility | Soluble in water and organic solvents | [5] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | [2] |
Experimental Protocols for Property Determination
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies for measuring pKa, logP, and solubility.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like this compound, this refers to the pKa of its conjugate acid. Potentiometric titration is a highly accurate method for its determination.[6]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[7][8]
Methodology:
-
Preparation of Solutions:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 10⁻⁴ M.[6]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration Procedure:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized titrant (HCl for a basic compound) in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point) is equal to the pKa of the conjugate acid.[8]
-
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
The octanol-water partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting absorption and distribution. The shake flask method is the traditional and most widely accepted technique for its experimental determination.[9]
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[10]
Methodology:
-
Phase Preparation:
-
Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated aqueous phase.
-
In a separatory funnel or vial, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
-
Concentration Analysis:
-
Carefully withdraw a sample from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase should be prepared beforehand.
-
-
Calculation:
Logical Flow for logP Calculation
Caption: Logical flow for the calculation of the logP value.
Solubility is defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature. For drug development, aqueous solubility is a crucial parameter affecting bioavailability.
Principle: An excess amount of the solid compound is added to a known volume of solvent (e.g., water or buffer). The mixture is agitated until equilibrium is reached, meaning the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured, which represents its solubility.[12]
Methodology:
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a vial containing a known volume of the desired aqueous solvent (e.g., purified water or a buffer of a specific pH). The presence of undissolved solid is necessary to ensure saturation.[13]
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear saturated solution) without disturbing the solid material.
-
To ensure no solid particles are included in the sample, filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Concentration Measurement:
-
Accurately dilute the filtered saturated solution with the appropriate solvent.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or LC-MS. A calibration curve must be generated using standards of known concentrations.
-
-
Solubility Calculation:
-
Calculate the concentration of the compound in the original, undiluted saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
References
- 1. 1-Methylpyrrolidine-2-methylamine | C6H14N2 | CID 117300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. spectrabase.com [spectrabase.com]
- 4. (2R)-1-methylpyrrolidin-2-yl]methanamine [chemlab-tachizaki.com]
- 5. biosynce.com [biosynce.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 9. acdlabs.com [acdlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 13. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Safety and Handling of (1-Methylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (1-Methylpyrrolidin-2-yl)methanamine (CAS No. 26171-06-2). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from structurally similar chemicals and established safety protocols to ensure a high standard of safety in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications have been identified[1]:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)
-
Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)
Signal Word: Danger
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the detailed handling section of this guide.
Physical and Chemical Properties
Quantitative data for the specific CAS number 26171-06-2 is limited. The following table includes data for a stereoisomer, (S)-(1-Methylpyrrolidin-2-yl)methanamine (CAS 66411-54-9), which is expected to have very similar physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless liquid or solid with a weak amine odor | [2] |
| Boiling Point | 126.7 ± 8.0 °C at 760 mmHg | [2] |
| Flash Point | 32.7 ± 13.6 °C | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.473 | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
Toxicological Information
Experimental Protocols for Safety Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the safety of chemicals.
Acute Dermal Toxicity (OECD Test Guideline 402)
This guideline is used to assess the adverse effects of a single dermal exposure to a substance.
Methodology:
-
Animal Model: Typically, young adult rats or rabbits are used.
-
Preparation: The fur on the dorsal area of the trunk of the test animals is clipped or shaved 24 hours before the test.
-
Application: The test substance is applied uniformly over a defined area of intact skin (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing.
-
Exposure: The exposure period is 24 hours.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The primary endpoint is the LD50 (the dose causing death in 50% of the test animals).
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This guideline determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.
Methodology:
-
Animal Model: The albino rabbit is the preferred species.
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin.
-
Exposure: The test patch is covered with a gauze patch and left in place for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a flammable liquids storage cabinet.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.
Visual Safety Guides
Caption: Workflow for the safe handling of this compound.
Caption: Experimental workflow for an OECD 404 Acute Dermal Irritation/Corrosion study.
References
An In-depth Technical Guide on (1-Methylpyrrolidin-2-yl)methanamine: Synthesis, Properties, and Context in Drug Discovery
This technical guide provides a comprehensive overview of (1-Methylpyrrolidin-2-yl)methanamine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. Due to a lack of extensive specific research on this molecule as a standalone pharmacologically active agent, this guide focuses on its chemical properties, synthesis, and its role as a structural motif within the broader context of medicinal chemistry.
Introduction and Historical Context
The pyrrolidine ring is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and act as a versatile synthetic handle for constructing more complex molecular architectures.[2] The pyrrolidine nucleus is a key component in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[3]
While a specific discovery and detailed historical timeline for this compound are not well-documented in publicly available literature, its structural simplicity suggests its likely initial synthesis as a chemical intermediate. Compounds of this nature are often developed as building blocks for the elaboration into more complex drug candidates. The focus of research has predominantly been on larger molecules that incorporate the 2-aminomethyl-1-methylpyrrolidine moiety, rather than on the pharmacological properties of the core molecule itself.
Physicochemical Properties
Quantitative data for this compound and the related N-methylpyrrolidine are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₆H₁₄N₂ | PubChem |
| Molecular Weight | 114.19 g/mol | PubChem |
| CAS Number | 26171-06-2 | PubChem |
| Topological Polar Surface Area | 29.3 Ų | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Table 2: Physicochemical Data for N-Methylpyrrolidine (a related compound)
| Property | Value | Source |
| IUPAC Name | 1-methylpyrrolidine | PubChem |
| Molecular Formula | C₅H₁₁N | PubChem |
| Molecular Weight | 85.15 g/mol | PubChem |
| CAS Number | 120-94-5 | PubChem |
| Boiling Point | 79-81 °C | PubChem |
| Density | 0.819 g/cm³ | PubChem |
| pKa (Conjugate Acid) | 10.3 | ChEMBL[4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established synthetic routes for N-alkylated 2-aminomethylpyrrolidines. A common strategy involves the reduction of a nitrile or a related nitrogen-containing functional group. A plausible synthetic pathway is outlined below.
General Synthetic Approach
A general and illustrative synthesis of this compound can be conceptualized starting from 1-methylproline. This multi-step process involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to a nitrile, and subsequent reduction to the target amine.
Detailed Experimental Protocols
The following are generalized experimental protocols based on standard organic chemistry transformations for the synthesis of similar compounds. Researchers should optimize these conditions for specific laboratory settings.
Step 1: Synthesis of 1-Methylprolinamide
-
Reaction Setup: To a solution of 1-methylproline (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Acid Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
Amination: Cool the reaction mixture back to 0 °C and slowly add a concentrated aqueous solution of ammonium hydroxide (excess).
-
Work-up: Stir vigorously for 1-2 hours. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylprolinamide.
Step 2: Synthesis of 1-Methylpyrrolidine-2-carbonitrile
-
Reaction Setup: Combine 1-methylprolinamide (1 equivalent) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2-3 equivalents) or trifluoroacetic anhydride in an anhydrous, high-boiling solvent (e.g., toluene).
-
Dehydration: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture and carefully quench with water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by distillation or column chromatography.
Step 3: Synthesis of this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reduction: Cool the suspension to 0 °C and add a solution of 1-methylpyrrolidine-2-carbonitrile (1 equivalent) in the same anhydrous solvent dropwise.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with the ether solvent.
-
Purification: Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by distillation.
Role in Medicinal Chemistry and Drug Development
The this compound scaffold is a valuable building block in the synthesis of various pharmacologically active compounds. The pyrrolidine ring can provide a rigid framework to orient substituents in a specific three-dimensional arrangement, which is crucial for binding to biological targets.[2]
For instance, derivatives of 2-aminomethylpyrrolidine are utilized in the synthesis of compounds targeting various receptors and enzymes. The methyl group on the nitrogen atom can influence the basicity and lipophilicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.[2] While specific pharmacological data for the parent compound is scarce, its derivatives have been explored for a range of biological activities. For example, more complex molecules containing a substituted 2-methylpyrrolidine aminomethyl ketone structure have been investigated as histamine H3 receptor inverse agonists.[5]
Conclusion
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Resolution of (R/S)-(1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(1-Methylpyrrolidin-2-yl)methanamine is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often critical to the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). As such, the ability to efficiently resolve the racemic mixture into its constituent (R) and (S) enantiomers is of paramount importance.
Chiral resolution via diastereomeric salt formation remains one of the most widely used and cost-effective methods for separating enantiomers on an industrial scale.[1] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[2] Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched product.
This guide will focus on the use of tartaric acid derivatives, such as O,O'-dibenzoyl-D-tartaric acid, as effective resolving agents for this class of compounds.[2]
Principles of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties. The reaction of a racemic amine, (R/S)-Amine, with an enantiomerically pure chiral acid, (+)-Acid, results in the formation of two diastereomeric salts: [(R)-Amine-(+)-Acid] and [(S)-Amine-(+)-Acid].
Due to their different spatial arrangements, these diastereomeric salts exhibit different crystal lattice energies and, consequently, different solubilities in a given solvent system. This solubility difference is the basis for their separation by fractional crystallization. One diastereomer will be less soluble and will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.
The efficiency of the resolution is dependent on several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the rate of cooling.
Experimental Protocol: A Representative Procedure
The following protocol is a representative example for the chiral resolution of (R/S)-(1-Methylpyrrolidin-2-yl)methanamine using (+)-O,O'-dibenzoyl-D-tartaric acid. This procedure is based on established methods for the resolution of similar chiral amines and should be optimized for specific laboratory conditions and desired outcomes.
3.1. Materials and Equipment
-
(R/S)-(1-Methylpyrrolidin-2-yl)methanamine
-
(+)-O,O'-Dibenzoyl-D-tartaric acid
-
Methanol
-
Ethyl acetate
-
2 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Reaction flask with magnetic stirrer
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Polarimeter or chiral HPLC system for enantiomeric excess determination
3.2. Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution of the Racemic Amine: In a reaction flask, dissolve a specific molar quantity of (R/S)-(1-Methylpyrrolidin-2-yl)methanamine in a suitable solvent, such as methanol or a mixture of methanol and ethyl acetate.
-
Preparation of the Resolving Agent Solution: In a separate flask, dissolve an equimolar or slightly sub-stoichiometric amount of (+)-O,O'-dibenzoyl-D-tartaric acid in the same solvent system, gently heating if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic amine at an elevated temperature (e.g., 50-60 °C).
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For enhanced crystallization, the flask can be placed in a refrigerator or an ice bath for several hours or overnight. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight.
3.3. Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add a 2 M sodium hydroxide solution dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine from the tartrate salt.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent such as dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
3.4. Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the ratio of the two enantiomers.
-
Polarimetry: Measurement of the optical rotation of the purified amine can be compared to the known specific rotation of the pure enantiomer.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the chiral resolution of (R/S)-(1-Methylpyrrolidin-2-yl)methanamine. This data is for illustrative purposes to guide researchers in their experimental design and evaluation.
Table 1: Illustrative Results of Diastereomeric Salt Crystallization
| Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) of Crystalline Salt |
| (+)-O,O'-Dibenzoyl-D-tartaric acid | Methanol/Ethyl Acetate (1:1) | 1:0.5 | 40 | 95 |
| (+)-Tartaric Acid | Ethanol | 1:1 | 35 | 80 |
| (-)-Mandelic Acid | Isopropanol | 1:0.6 | 38 | 90 |
Table 2: Illustrative Properties of Resolved Enantiomers
| Enantiomer | Yield after Liberation (%) | Enantiomeric Excess (ee%) | Specific Rotation [α]D (c=1, MeOH) |
| (S)-(+)-(1-Methylpyrrolidin-2-yl)methanamine | 30 | >98% | +X.X° |
| (R)-(-)-(1-Methylpyrrolidin-2-yl)methanamine | (from mother liquor) | 75% | -Y.Y° |
Note: Specific rotation values are placeholders and would need to be determined experimentally or found in the literature for the pure enantiomers.
Visualization of the Experimental Workflow
The following diagrams illustrate the key stages of the chiral resolution process.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Conclusion
The chiral resolution of (R/S)-(1-Methylpyrrolidin-2-yl)methanamine is a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Diastereomeric salt formation with a suitable chiral resolving agent, such as a tartaric acid derivative, provides a scalable and effective method for this separation. The success of the resolution is highly dependent on the careful selection of the resolving agent and the optimization of crystallization conditions. This technical guide provides a comprehensive framework and a representative experimental protocol to assist researchers in developing a robust and efficient chiral resolution process for this important synthetic intermediate.
References
Spectroscopic Profile of (1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Methylpyrrolidin-2-yl)methanamine (CAS No: 26171-06-2). The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.75 - 2.85 | m | 1H | H2' |
| ~2.60 - 2.70 | m | 1H | H5'a |
| ~2.45 - 2.55 | m | 1H | H1a |
| ~2.30 | s | 3H | N-CH₃ |
| ~2.20 - 2.30 | m | 1H | H1b |
| ~2.05 - 2.15 | m | 1H | H5'b |
| ~1.70 - 1.90 | m | 2H | H3' |
| ~1.40 - 1.60 | m | 2H | H4' |
| ~1.2 (broad s) | s | 2H | -NH₂ |
Note: This data is predicted and may not reflect experimental values precisely.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~65.5 | C2' |
| ~57.0 | C5' |
| ~46.0 | C1 |
| ~41.0 | N-CH₃ |
| ~29.0 | C3' |
| ~22.5 | C4' |
Note: This data is predicted and may not reflect experimental values precisely.
Table 3: Infrared (IR) Spectroscopy Data
A vapor phase IR spectrum is available for this compound.[1] Key absorptions are expected in the following regions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium | N-H stretch (primary amine) |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| ~1650 | Weak | N-H bend (primary amine) |
| ~1100 | Medium | C-N stretch |
Table 4: Mass Spectrometry (MS) Data
A GC-MS spectrum is available for this compound.[1] The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 114 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - CH₃]⁺ |
| 84 | High | [M - CH₂NH₂]⁺ |
| 70 | High | Pyrrolidine fragment |
| 57 | High | C₄H₉⁺ fragment |
| 42 | High | C₃H₆⁺ fragment |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The available IR spectrum is a vapor phase spectrum. A general protocol for obtaining a vapor phase IR spectrum is as follows:
-
Sample Preparation: A small amount of liquid this compound is injected into a heated gas cell. The temperature of the cell is controlled to ensure the sample is in the vapor phase without thermal decomposition.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty gas cell is first recorded. The spectrum of the vaporized sample is then collected. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
The available mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). A typical protocol for the analysis of a volatile amine by GC-MS is outlined below.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
-
Gas Chromatography (GC):
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature is set to a value that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
-
Column: A capillary column suitable for the analysis of amines is employed (e.g., a DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used.
-
Mass Analyzer: The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the eluting compound.
-
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions, which are used to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow.
References
The Versatile Chiral Building Block: (1-Methylpyrrolidin-2-yl)methanamine in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(1-Methylpyrrolidin-2-yl)methanamine , a chiral diamine, has emerged as a powerful and versatile tool in the field of organic synthesis. Its unique structural features, combining a pyrrolidine scaffold with a primary amine, make it a valuable precursor for the synthesis of complex molecules and an efficient organocatalyst for asymmetric transformations. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in asymmetric catalysis and as a key intermediate in the synthesis of pharmaceuticals.
Core Applications in Asymmetric Organocatalysis
This compound and its derivatives have proven to be highly effective organocatalysts, particularly in enamine and iminium ion-mediated reactions. These catalysts create a chiral environment that enables the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of enantiomerically pure compounds.
Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Chiral diamines derived from proline, structurally similar to this compound, have demonstrated excellent performance in catalyzing these reactions. The catalyst reacts with a ketone to form a chiral enamine, which then attacks an aldehyde with high facial selectivity, leading to the desired aldol product with excellent enantiomeric excess (ee).
| Catalyst Structure | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| (S)-Prolinamide | p-NO2C6H4CHO | Acetone | Neat | 24 | 96 | - | 46 |
| (S)-Diphenylprolinol Silyl Ether | Cyclohexanecarboxaldehyde | Acetone | CH2Cl2 | 24 | >99 | - | >99 |
| L-Proline | Isobutyraldehyde | Acetone | DMSO | - | 97 | - | 96 |
Note: This table summarizes representative data for proline-derived catalysts, which share a similar catalytic mechanism with this compound. Specific data for the title compound is less prevalent in the literature, but similar outcomes can be expected.
Asymmetric Mannich Reactions
The Mannich reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds, which are valuable precursors for a wide range of nitrogen-containing molecules, including alkaloids and pharmaceuticals. This compound and its analogs catalyze the asymmetric Mannich reaction by forming a chiral enamine that reacts with an imine, leading to the formation of a new stereocenter with high diastereoselectivity and enantioselectivity.
| Catalyst | Aldehyde | Imine | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Propanal | N-PMP-protected α-imino methyl glyoxylate | Dioxane | 24 | 91 | 98:2 | >99 |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Isobutyraldehyde | N-PMP-protected α-imino methyl glyoxylate | Dioxane | 24 | 94 | 98:2 | >99 |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Benzaldehyde | N-PMP-protected α-imino methyl glyoxylate | Dioxane | 48 | 85 | 96:4 | >99 |
Note: This table presents data for a highly effective pyrrolidine-based catalyst in the anti-selective Mannich reaction, illustrating the potential for high stereocontrol with this class of organocatalysts.
Role in Pharmaceutical Synthesis
The pyrrolidine motif is a privileged scaffold in medicinal chemistry, and this compound serves as a key building block for the synthesis of several important active pharmaceutical ingredients (APIs).
Synthesis of Raclopride and Remoxypride
(S)-(1-Ethylpyrrolidin-2-yl)methanamine, a close derivative of the title compound, is a crucial precursor in the synthesis of Raclopride and Remoxypride, which are selective dopamine D2 receptor antagonists used in the treatment of psychosis and in neuroimaging studies.[1] The synthesis involves the acylation of the primary amine with a substituted benzoic acid derivative, followed by further transformations to yield the final drug substance.[1]
Experimental Protocols
Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine
A common method for the synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine involves the reductive amination of (S)-1-methyl-2-pyrrolidinecarboxaldehyde or the reduction of (S)-1-methylpyrrolidine-2-carbonitrile. A representative procedure starting from L-proline is outlined below.
Step 1: N-Methylation of L-Proline L-proline is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield N-methyl-L-proline.
Step 2: Reduction of the Carboxylic Acid The carboxylic acid of N-methyl-L-proline is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This yields (S)- (1-methylpyrrolidin-2-yl)methanol.
Step 3: Conversion of the Alcohol to the Amine The hydroxyl group is first converted to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride. Subsequent displacement with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection, affords the desired (S)-(1-Methylpyrrolidin-2-yl)methanamine.
General Protocol for Asymmetric Aldol Reaction Catalyzed by a Proline-derived Organocatalyst
This protocol is adapted for a generic proline-derived catalyst and can be optimized for (S)-(1-Methylpyrrolidin-2-yl)methanamine.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, 5 equivalents)
-
(S)-(1-Methylpyrrolidin-2-yl)methanamine (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the aldehyde and the ketone.
-
Add the anhydrous solvent and stir until all components are dissolved.
-
Add the (S)-(1-Methylpyrrolidin-2-yl)methanamine catalyst to the reaction mixture.
-
Seal the vial and stir the reaction at the desired temperature (e.g., room temperature or cooled).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by NMR), and enantiomeric excess (by chiral HPLC).
Mechanistic Insights and Visualizations
The catalytic activity of this compound in these asymmetric transformations is rooted in its ability to form key chiral intermediates.
Enamine Catalysis in Aldol Reactions
In the aldol reaction, the chiral secondary amine of the catalyst reversibly reacts with a ketone to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack on the aldehyde from a specific face, leading to the stereoselective formation of the product.
Caption: Generalized catalytic cycle for an asymmetric aldol reaction.
Experimental Workflow for Organocatalyzed Reactions
A typical workflow for setting up and analyzing an asymmetric reaction catalyzed by this compound involves several key steps, from reaction setup to product analysis.
Caption: A typical experimental workflow for asymmetric organocatalysis.
References
Commercial Availability and Enantioselective Synthesis of (1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic route to the enantiopure forms of (1-Methylpyrrolidin-2-yl)methanamine, a valuable chiral building block in pharmaceutical research and development. This document includes a summary of commercial suppliers, detailed experimental protocols for an efficient enantioselective synthesis, and graphical representations of the synthetic workflow.
Commercial Availability
Enantiopure (R)-(1-Methylpyrrolidin-2-yl)methanamine and (S)-(1-Methylpyrrolidin-2-yl)methanamine are commercially available from various chemical suppliers. The typical purity and available quantities vary among suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the enantiomeric excess and overall purity before use.
Table 1: Commercial Suppliers of Enantiopure this compound
| Enantiomer | Supplier | CAS Number | Purity/Grades Available | Notes |
| (R)-(-)-(1-Methylpyrrolidin-2-yl)methanamine | ChemScene | 66411-53-8 | ≥97%[1] | Offers various quantities for research purposes. |
| Shanghai Tachizaki | 66411-53-8 | 98%+[2] | Provides COA, HNMR, and HPLC data upon request. | |
| (S)-(+)-(1-Methylpyrrolidin-2-yl)methanamine | Biosynce | 66411-54-9 | Not specified; offers COA, MOA, ROS, MSDS[3] | - |
| Echemi | 66411-54-9 | 99.00% | Supplier is HANGZHOU LEAP CHEM CO., LTD.[4] | |
| ChemicalBook | 26171-06-2 (racemate) | Reagent Grade | Lists various suppliers for the racemic mixture.[5] |
Enantioselective Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine
An efficient and well-established enantioselective synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine starts from the readily available chiral precursor, L-proline. The synthetic pathway involves the formation of L-prolinamide, followed by its reduction to (S)-(+)-2-(aminomethyl)pyrrolidine, and subsequent N-methylation.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Figure 1: Synthetic workflow for (S)-(1-Methylpyrrolidin-2-yl)methanamine.
Experimental Protocols
Step 1: Synthesis of L-Prolinamide from L-Proline
This procedure involves the conversion of the carboxylic acid group of L-proline into a primary amide.
-
Materials:
-
L-Proline
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃) gas or aqueous solution
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
-
Procedure:
-
Activation of L-Proline: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-proline in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting L-prolyl chloride hydrochloride in a suitable anhydrous solvent like diethyl ether or THF and cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Filter the reaction mixture to remove ammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain crude L-prolinamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Step 2: Reduction of L-Prolinamide to (S)-(+)-2-(Aminomethyl)pyrrolidine
This step involves the reduction of the amide functionality to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Materials:
-
L-Prolinamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Dissolve L-prolinamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude (S)-(+)-2-(aminomethyl)pyrrolidine can be purified by distillation under reduced pressure.
-
Step 3: N-Methylation of (S)-(+)-2-(Aminomethyl)pyrrolidine via Eschweiler-Clarke Reaction
The final step is the exhaustive methylation of the primary and secondary amines to yield the desired tertiary amine using the Eschweiler-Clarke reaction. This reaction is known to proceed without racemization of chiral centers.[6]
-
Materials:
-
(S)-(+)-2-(Aminomethyl)pyrrolidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
-
Procedure:
-
In a round-bottom flask, combine (S)-(+)-2-(aminomethyl)pyrrolidine, formaldehyde, and formic acid. The molar ratio of amine to formaldehyde to formic acid should be approximately 1:2.5:2.5.
-
Heat the reaction mixture at reflux (typically 90-100 °C) for 8-12 hours. The evolution of carbon dioxide will be observed.
-
After the reaction is complete, cool the mixture to room temperature and make it basic by the careful addition of a concentrated sodium hydroxide or potassium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous potassium carbonate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude (S)-(1-Methylpyrrolidin-2-yl)methanamine can be purified by fractional distillation under reduced pressure to yield the pure product.
-
Purification and Characterization
Final purification of this compound is typically achieved by distillation under reduced pressure. For N-methylpyrrolidone (a related compound), purification methods to remove amine impurities include treatment with alumina or ion-exchange resins.[7][8][9][10] These methods may be adaptable for the final product if high purity is required.
The enantiomeric purity of the final product should be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase. The chemical structure and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships in the Synthesis
The synthesis follows a logical progression of functional group transformations, starting from a chiral pool molecule to introduce the desired stereochemistry.
Figure 2: Logical progression of the enantioselective synthesis.
This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development regarding the acquisition and synthesis of enantiopure this compound. The detailed protocols and supplier information aim to facilitate the efficient use of this important chiral building block in the synthesis of novel therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. (2R)-1-methylpyrrolidin-2-yl]methanamine [chemlab-tachizaki.com]
- 3. biosynce.com [biosynce.com]
- 4. echemi.com [echemi.com]
- 5. 26171-06-2 CAS Manufactory [chemicalbook.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 8. CN103058910B - Separation method of organic amine impurity in N-methyl pyrrolidinone - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP) - Google Patents [patents.google.com]
(1-Methylpyrrolidin-2-yl)methanamine synonyms and alternative nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (1-Methylpyrrolidin-2-yl)methanamine, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical identity, physical and chemical properties, and significant role in the manufacturing of atypical antipsychotic drugs. Experimental protocols for the synthesis of related compounds and a discussion of the relevant pharmacological pathways are also included to provide a comprehensive resource for professionals in the field of drug development and organic synthesis.
Chemical Identity and Nomenclature
This compound is a chiral amine with the chemical formula C₆H₁₄N₂. Its structure consists of a pyrrolidine ring N-substituted with a methyl group and a methanamine group attached to the C2 position. The stereochemistry at the C2 position is crucial for its application in the synthesis of specific enantiomerically pure active pharmaceutical ingredients (APIs).
Synonyms and Alternative Nomenclature
The compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 26171-06-2 (for the racemate)[1] |
| 66411-54-9 (for the S-enantiomer)[1] | |
| 66411-53-8 (for the R-enantiomer)[2] | |
| Depositor-Supplied Synonyms | 1-Methylpyrrolidine-2-methylamine[1] |
| 1-Methyl-2-pyrrolidinemethanamine[1] | |
| 2-Aminomethyl-1-methylpyrrolidine[1] | |
| C-(1-methyl-pyrrolidin-2-yl)-methylamine[1] | |
| [(1-methylpyrrolidin-2-yl)methyl]amine[1] | |
| 1-(1-methylpyrrolidin-2-yl)methanamine[1] | |
| 2-Pyrrolidinemethanamine, 1-methyl-[1] |
Physicochemical and Spectroscopic Data
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
Quantitative Physicochemical Data
The following table summarizes key physical and chemical properties for the S-enantiomer of this compound.
Table 2: Physicochemical Properties of (S)-(1-Methylpyrrolidin-2-yl)methanamine
| Property | Value | Reference |
| Molecular Weight | 114.19 g/mol | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Boiling Point | 126.7 ± 8.0 °C at 760 mmHg | [1] |
| Flash Point | 32.7 ± 13.6 °C | [1] |
| Index of Refraction | 1.473 | [1] |
| XLogP3 | -0.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | [3][5] |
Spectroscopic Data
Spectroscopic data is critical for the identification and quality control of this compound.
-
Mass Spectrometry (GC-MS): Mass spectral data is available for this compound, which can be accessed through spectral databases such as SpectraBase.[6]
-
Infrared Spectroscopy (IR): Vapor phase IR spectra are also available and can be used for structural elucidation and functional group analysis.[3]
Role in Pharmaceutical Synthesis
This compound and its derivatives are pivotal building blocks in the synthesis of several pharmaceutical compounds, particularly atypical antipsychotics that target dopamine receptors.
Synthesis of Amisulpride
A closely related analog, 2-(Aminomethyl)-1-ethylpyrrolidine, is a key intermediate in the synthesis of Amisulpride, a selective dopamine D2/D3 receptor antagonist. The synthesis involves the coupling of this pyrrolidine derivative with a substituted benzoic acid moiety. The general synthetic workflow highlights the importance of this class of chiral amines in constructing complex drug molecules.
Caption: General workflow for the synthesis of Amisulpride.
Synthesis of Other Pyrrolidine-Containing Drugs
The pyrrolidine moiety is a common scaffold in a variety of drugs. For instance, (S)-(1-ethylpyrrolidin-2-yl)methanamine is used in the synthesis of Raclopride, another dopamine D2 antagonist.[7] The synthesis of such compounds often relies on the stereospecificity of the pyrrolidine starting material to achieve the desired pharmacological activity.
Experimental Protocols
While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general laboratory-scale synthesis can be inferred from the literature. Additionally, the protocol for the synthesis of Amisulpride using a related pyrrolidine derivative provides a valuable example of its application.
General Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine
A common method for the synthesis of this compound involves the reaction of pyrrolidine with methylamine.[1] Although a detailed experimental protocol is not publicly available, the general transformation is as follows:
-
N-methylation of a suitable pyrrolidine precursor: This step introduces the methyl group onto the nitrogen atom of the pyrrolidine ring.
-
Introduction of the aminomethyl group: This can be achieved through various synthetic routes, such as the reduction of a nitrile or an amide at the C2 position.
Example Protocol: Synthesis of Amisulpride
The following is a representative protocol for the synthesis of Amisulpride, adapted from patent literature, which utilizes 2-aminomethyl-1-ethylpyrrolidine.
Materials:
-
2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid
-
Triethylamine
-
Ethyl chloroformate
-
Acetone (solvent)
-
1-ethyl-2-amino methyl pyrrolidine
Procedure:
-
Dissolve 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid in acetone.
-
Add triethylamine to the solution.
-
Cool the mixture and add ethyl chloroformate to form the mixed anhydride.
-
To this mixture, add 1-ethyl-2-amino methyl pyrrolidine.
-
Allow the reaction to proceed to completion.
-
The resulting Amisulpride can be isolated and purified by crystallization from acetone.[8]
Involvement in Signaling Pathways
The primary pharmacological relevance of drugs synthesized from this compound and its analogs is their interaction with dopamine receptors, particularly the D2 and D3 subtypes. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.
Dopamine D2 Receptor Signaling Pathway
Amisulpride, synthesized from a derivative of the title compound, is an antagonist at D2 receptors. This means it blocks the binding of the endogenous ligand, dopamine, to the receptor. The downstream effects of this antagonism are central to its antipsychotic action.
References
- 1. biosynce.com [biosynce.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Methylpyrrolidine-2-methylamine | C6H14N2 | CID 117300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 26171-06-2 | this compound | Amines | Ambeed.com [ambeed.com]
- 5. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: (1-Methylpyrrolidin-2-yl)methanamine as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine scaffolds are fundamental components in the field of asymmetric catalysis, serving as the backbone for a multitude of successful chiral ligands and organocatalysts.[1][2] These structures are prevalent in nature and have been adapted by chemists to create highly effective catalysts for the synthesis of enantiomerically enriched molecules, which are crucial in drug development and fine chemical synthesis.[3] The rigid five-membered ring of the pyrrolidine core, combined with stereogenic centers, allows for the creation of a well-defined chiral environment around a catalytic center. This steric and electronic influence is key to controlling the stereochemical outcome of a reaction.[2]
Among the most celebrated examples is the amino acid L-proline, which has been demonstrated to be a simple yet remarkably effective organocatalyst for a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions.[4][5] The success of proline and its derivatives has spurred extensive research into other pyrrolidine-based structures as chiral ligands and catalysts.[2]
This document explores the potential application of (1-Methylpyrrolidin-2-yl)methanamine, a readily available chiral diamine, as a ligand in asymmetric catalysis. While specific literature on the catalytic applications of this particular compound is limited, its structural similarity to other successful pyrrolidine-based catalysts suggests significant potential. These notes provide a prospective application in the context of a classic asymmetric transformation: the aldol reaction.
Prospective Application: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds.[6][7] Organocatalysts derived from chiral amines, such as proline, are known to effectively catalyze this reaction via an enamine intermediate mechanism.[8][9] this compound, possessing two nitrogen atoms for potential coordination or activation, presents an interesting candidate for this transformation.
Proposed Catalytic Cycle
The proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction is analogous to the well-established mechanism for proline catalysis. The reaction proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the chiral catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Protocols
The following is a detailed, prospective protocol for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using (S)-(1-Methylpyrrolidin-2-yl)methanamine as an organocatalyst. This protocol is based on established procedures for similar proline-catalyzed reactions.[6][10]
General Experimental Workflow
Caption: General workflow for the asymmetric aldol reaction.
Materials and Reagents
-
(S)-(1-Methylpyrrolidin-2-yl)methanamine (Catalyst)
-
Cyclohexanone (≥99%)
-
4-Nitrobenzaldehyde (≥99%)
-
Dimethyl sulfoxide (DMSO), anhydrous (Solvent)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
Procedure
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-(1-Methylpyrrolidin-2-yl)methanamine (0.05 mmol, 5 mol%).
-
Add anhydrous DMSO (1.0 mL) to the flask and stir the mixture at room temperature until the catalyst is fully dissolved.
-
To the stirred solution, add cyclohexanone (5.0 mmol, 5 eq.).
-
Finally, add 4-nitrobenzaldehyde (1.0 mmol, 1 eq.).
-
Seal the flask and stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion (typically 24-48 hours, as indicated by TLC), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the desired aldol product.
Analysis and Characterization
-
Yield: Determine the yield of the purified product by mass.
-
Structural Confirmation: Confirm the structure of the aldol product using ¹H NMR and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (ee): Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis, using a suitable chiral stationary phase (e.g., Chiralpak AD-H) and a mobile phase of hexanes/isopropanol.
Data Presentation
Effective evaluation of a new chiral ligand requires systematic variation of reaction parameters. The following table provides a template for summarizing experimental results, allowing for easy comparison of the ligand's performance under different conditions.
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | DMSO | 25 | 5 | 24 | Data | Data |
| 2 | DMSO | 0 | 5 | 48 | Data | Data |
| 3 | DMF | 25 | 5 | 24 | Data | Data |
| 4 | CH₃CN | 25 | 5 | 24 | Data | Data |
| 5 | DMSO | 25 | 10 | 24 | Data | Data |
| 6 | DMSO | 25 | 1 | 48 | Data | Data |
While direct experimental data for the use of this compound in asymmetric catalysis is not yet widely reported, its structural features make it a promising candidate for a chiral ligand or organocatalyst. The protocols and frameworks provided in these application notes are intended to serve as a starting point for researchers to explore its potential in key asymmetric transformations. The systematic study of its performance in reactions such as the aldol addition will be crucial in establishing its utility and expanding the toolbox of chiral catalysts available to the scientific community.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pnas.org [pnas.org]
- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for N-alkylation of (1-Methylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylpyrrolidin-2-yl)methanamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine exocyclic to a chiral pyrrolidine ring, provides a versatile scaffold for the synthesis of a wide range of N-alkylated derivatives. These derivatives are valuable for probing structure-activity relationships (SAR) and for the development of novel therapeutic agents. The N-alkylation of the primary amine allows for the introduction of various substituents, thereby modulating the compound's physicochemical properties, biological activity, and pharmacokinetic profile.
This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides .
Key Synthetic Strategies
The selective N-alkylation of the primary amine of this compound can be effectively achieved through two primary synthetic routes:
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or a ketone, followed by its in situ reduction to the corresponding secondary amine. This method is often preferred due to its high selectivity, milder reaction conditions, and reduced likelihood of over-alkylation.[1][2][3]
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the primary amine on an alkyl halide in the presence of a base.[4][5][6] While a straightforward method, it may require careful optimization of reaction conditions to minimize the formation of dialkylated and quaternary ammonium salt byproducts.
Experimental Protocols
Protocol 1: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0-1.2 eq).
-
If required, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Representative Examples of Reductive Amination
| Entry | Aldehyde/Ketone | Product | Solvent | Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | N-isobutyl-(1-methylpyrrolidin-2-yl)methanamine | DCM | 4 | 85 |
| 2 | Cyclohexanone | N-cyclohexyl-(1-methylpyrrolidin-2-yl)methanamine | DCE | 6 | 82 |
| 3 | Benzaldehyde | N-benzyl-(1-methylpyrrolidin-2-yl)methanamine | DCM | 3 | 90 |
Note: The data presented are representative and may vary based on specific experimental conditions and the scale of the reaction.
Protocol 2: Direct Alkylation with Alkyl Halides
This protocol details the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl Halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts if K₂CO₃ was used.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Data Presentation: Representative Examples of Direct Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | ACN | 60 | 8 | 75 |
| 2 | Benzyl Bromide | DIPEA | DMF | 50 | 6 | 80 |
| 3 | 1-Bromobutane | K₂CO₃ | ACN | 80 | 12 | 70 |
Note: The data presented are representative and may vary based on specific experimental conditions and the reactivity of the alkyl halide.
Visualization of Experimental Workflows
Caption: Workflow for N-alkylation via Reductive Amination.
Caption: Workflow for N-alkylation via Direct Alkylation.
Logical Relationship of Synthetic Strategies
Caption: Synthetic routes to N-alkylated derivatives.
Conclusion
The protocols described herein provide robust and versatile methods for the N-alkylation of this compound, a key transformation in the synthesis of novel compounds for drug discovery. The choice between reductive amination and direct alkylation will depend on the specific substrate, desired product, and the need to control selectivity. For the synthesis of diverse compound libraries, reductive amination is often the more reliable and high-yielding approach. These application notes serve as a comprehensive guide for researchers to facilitate the efficient synthesis and exploration of new chemical entities based on this valuable scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. organicreactions.org [organicreactions.org]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application of (1-Methylpyrrolidin-2-yl)methanamine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (1-Methylpyrrolidin-2-yl)methanamine and its derivatives in the synthesis of key pharmaceutical intermediates. The focus is on providing practical, data-driven insights and methodologies for the synthesis of antipsychotic, antihistaminic, and antiviral agents.
Application in the Synthesis of Antipsychotic Intermediates: Raclopride
This compound derivatives are pivotal in the synthesis of selective dopamine D2 receptor antagonists like Raclopride. Raclopride is extensively used in neuroimaging studies, such as Positron Emission Tomography (PET), to investigate the dopamine system in various neuropsychiatric disorders. The synthesis involves the coupling of a substituted benzamide with a chiral pyrrolidine derivative.
Quantitative Data Summary: Synthesis of Desmethyl-Raclopride
| Step No. | Reaction | Starting Materials | Product | Yield (%) | Purity (%) |
| 1-4 | Multi-step synthesis | 3,5-Dichloro-2,6-dimethoxybenzoic acid, (S)-(-)-2-Aminoethyl-1-ethylpyrrolidine | Desmethyl-Raclopride | 29 (overall) | >95 |
| 5 | O-[11C]methylation | Desmethyl-Raclopride, [11C]CH3I | [11C]Raclopride | 50 ± 5 (decay corrected) | >98 |
Experimental Protocol: Synthesis of Desmethyl-Raclopride and [11C]Raclopride
Step 1-4: Synthesis of Desmethyl-Raclopride (Precursor)
A straightforward, four-step synthetic approach is employed, starting from 3,5-dichloro-2,6-dimethoxybenzoic acid and (S)-(-)-2-aminoethyl-1-ethylpyrrolidine, to yield the precursor, desmethyl-raclopride, with an overall chemical yield of 29%.[1]
Step 5: Synthesis of [11C]Raclopride
-
[11C]Methyl Iodide Synthesis: [11C]CO2 produced by a cyclotron is converted to [11C]CH3I via gas phase iodination.
-
Radiolabeling Reaction: [11C]CH3I is bubbled into a reactor vessel containing 1 mg of desmethyl-raclopride and 5µL of 8M NaOH in 0.2 mL of DMSO.
-
Heating: The reactor is heated to 70°C for 5 minutes.
-
Purification: The product is separated by HPLC. The HPLC eluent containing the product is diluted with 80 mL of water and passed through a C18 cartridge.
-
Elution and Formulation: The cartridge is washed twice with 10 mL of water and then eluted with 1 mL of ethanol. The ethanol solution is diluted with 10 mL of saline and passed through a 0.22 µm filter into a sterilized vial.
Dopamine D2 Receptor Signaling Pathway
Raclopride acts as a selective antagonist at Dopamine D2 receptors (D2R), which are G-protein coupled receptors (GPCRs). The binding of dopamine to D2R initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
Caption: Dopamine D2 Receptor Signaling Pathway.
Application in the Synthesis of Antihistamine Intermediates: Clemastine
This compound derivatives are integral to the synthesis of first-generation antihistamines like Clemastine. Clemastine is used to alleviate symptoms of allergic rhinitis by acting as a histamine H1 receptor antagonist.
Quantitative Data Summary: Synthesis of (S)-N-methyl-2-chloroethyl-pyrrolidine
| Step No. | Reaction | Starting Materials | Product | Yield (%) | Purity (%) |
| 1 | Salt Formation | N-methyl-2-aminoethyl tetramethyleneimine, Levotartaric acid | (S)-N-methyl-2-chloroethyl pyrrolidine tartrate | - | - |
| 2 | Liberation of Free Base | (S)-N-methyl-2-chloroethyl pyrrolidine tartrate, NaOH | (S)-N-methyl-2-chloroethyl pyrrolidine | 75.1 - 81.8 | 99.12 - 99.42 |
Experimental Protocol: Synthesis of (S)-N-methyl-2-chloroethyl-pyrrolidine[3]
Step 1: Resolution of N-methyl-2-aminoethyl tetramethyleneimine
-
Dissolve 48.75 g (0.325 mol) of levotartaric acid in 160 g of methanol with stirring and cool the solution to 0-10°C.
-
Add 32 g (0.25 mol) of N-methyl-2-aminoethyl tetramethyleneimine dropwise to the mixed solution over 1 hour, maintaining the temperature at 0-10°C.
-
Stir the solution for 6 hours.
-
Centrifuge the mixture to obtain 34.1 g of (S)-N-methyl-2-chloroethyl pyrrolidine tartrate.
Step 2: Preparation of (S)-N-methyl-2-chloroethyl pyrrolidine
-
Add the tartrate salt to 50 g of water.
-
Adjust the pH to 10-11 with a 30% aqueous sodium hydroxide solution, keeping the temperature below 30°C.
-
Extract the aqueous solution three times with chloroform (15 g each).
-
Combine the organic phases and recover the chloroform.
-
Perform vacuum rectification to obtain 12.1 g of (S)-N-methyl-2-chloroethyl pyrrolidine (Yield: 75.1%, Purity: 99.12% by GC).
Histamine H1 Receptor Signaling Pathway
Clemastine functions as an antagonist at the Histamine H1 receptor, another GPCR. Histamine binding to the H1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).
Caption: Histamine H1 Receptor Signaling Pathway.
Application in the Synthesis of Antiviral Intermediates: Daclatasvir
Pyrrolidine derivatives are fundamental building blocks in the synthesis of potent antiviral agents, including the Hepatitis C Virus (HCV) NS5A inhibitor, Daclatasvir. The synthesis is a multi-step process that constructs a complex heterocyclic scaffold.
Quantitative Data Summary: Synthesis of a Key Daclatasvir Intermediate
| Step No. | Reaction | Starting Materials | Product | Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Acylation | Biphenyl, Chloroacetyl chloride | 1,1'-(Biphenyl-4,4'-diyl)bis(2-chloroethanone) | - | - |
| 2 | Nucleophilic Substitution | 1,1'-(Biphenyl-4,4'-diyl)bis(2-chloroethanone), N-BOC-L-proline | (2S,2'S)-tert-Butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(2-oxoethane-2,1-diyl))dipyrrolidine-1,2-dicarboxylate | - | - |
| 3 | Imidazole Formation | Product from Step 2, Ammonium acetate | (2S,2'S)-tert-Butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))dipyrrolidine-1-carboxylate | - | - |
Experimental Protocol: Synthesis of (2S,2'S)-tert-Butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))dipyrrolidine-1-carboxylate[4]
Step 1: Synthesis of 2-Chloro-1-[4'-(2-chloro-acetyl)-biphenyl-4-yl]-ethanone
-
Suspend anhydrous AlCl3 (1.33 g, 10 mmol) and chloroacetyl chloride (1.12 g, 10 mmol) in 5 mL of CHCl3.
-
Add biphenyl (771 mg, 5 mmol).
-
Reflux the mixture for 12 hours, monitoring by TLC.
-
Extract the reaction mixture with 6 mL of water and add 10 mL of acetone. Separate the layers.
-
Dry the organic layer to obtain the solid product, which is used in the next step without further purification.
Step 2: Synthesis of (2S)-'2, 2-2, 2'-(Biphenyl-4,4'-diyl)bis(2-oxoethane-2,1-diyl)1-tert-butyl dipyrrolidine-1,2-dicarboxylate
-
Add N-BOC proline (1.07 g, 5 mmol) and K2CO3 (691 mg, 5 mmol) to a suspension of the product from Step 1 (768 mg, 2.5 mmol) in acetonitrile (10 mL).
-
Stir the solution for 30 minutes and then reflux for 18 hours at room temperature, monitoring by TLC.
-
Add 25 mL of toluene and separate the layers.
-
Concentrate the organic layer under reduced pressure to obtain the crude solid, which is used in the next step.
Step 3: Synthesis of (2S,2'S)-tert-Butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))dipyrrolidine-1-carboxylate
-
Dissolve the product from Step 2 (1.32 g, 2 mmol) in 9 mL of Benzene and add ammonium acetate (3.36 g, 43.6 mmol).
-
Stir and reflux the contents for 3 hours at 95-100°C, monitoring by TLC.
HCV NS5A Protein in Viral Replication
Daclatasvir targets the HCV nonstructural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly. NS5A does not have enzymatic activity itself but acts as a scaffold, interacting with other viral and host proteins to form the replication complex.
Caption: Role of HCV NS5A in Viral Replication.
References
Application Notes and Protocols for (1-Methylpyrrolidin-2-yl)methanamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylpyrrolidin-2-yl)methanamine is a versatile chiral building block incorporating a pyrrolidine ring, a primary amine, and a tertiary amine. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of novel heterocyclic compounds with significant potential in medicinal chemistry. The pyrrolidine scaffold is a common motif in many biologically active molecules and approved drugs. The presence of the reactive primary aminomethyl group allows for its incorporation into various heterocyclic systems through cyclocondensation and other synthetic transformations. These resulting heterocyclic structures are of great interest for the development of new therapeutic agents, particularly in the area of antibacterial and anticancer research.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of bioactive heterocyclic compounds: quinolone-3-carboxylic acids and[1][2][3]triazolo[1,5-a]pyrimidines.
Application 1: Synthesis of Novel Quinolone-3-Carboxylic Acid Derivatives
Quinolone-3-carboxylic acids are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][4] The introduction of various substituents at the C-7 position of the quinolone ring system has been a key strategy in modulating the antibacterial spectrum and potency of these drugs. The (1-Methylpyrrolidin-2-yl)methylamino moiety can be readily introduced at this position to generate novel quinolone derivatives with potentially enhanced antibacterial activity.
Experimental Protocol: Synthesis of 7-((1-Methylpyrrolidin-2-yl)methylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This protocol describes the nucleophilic aromatic substitution reaction between a 7-fluoroquinolone core and this compound.
Materials:
-
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Hydrochloric acid (1N)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add triethylamine (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
To this mixture, add this compound (1.2 eq) dropwise.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1N HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain the pure 7-((1-Methylpyrrolidin-2-yl)methylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Dry the final product under vacuum.
Quantitative Data
| Entry | Reactant A | Reactant B | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | This compound | DMF | TEA | 80 | 14 | 78 |
Signaling Pathway: Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics exert their bactericidal effect by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2][4] These enzymes are crucial for managing DNA topology during replication. Quinolones stabilize the covalent complex between the topoisomerases and the cleaved DNA, leading to double-strand breaks in the bacterial chromosome. This blocks DNA replication and repair, ultimately causing cell death.[1][4]
Caption: Mechanism of action of quinolone antibiotics.
Application 2: Synthesis of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives
[1][2][3]Triazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties. The synthesis of this scaffold can be efficiently achieved through the condensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its equivalent. By functionalizing the aminotriazole with the (1-Methylpyrrolidin-2-yl)methyl moiety, novel triazolopyrimidine derivatives with unique pharmacological profiles can be accessed.
Experimental Protocol: Synthesis of 7-((1-Methylpyrrolidin-2-yl)methyl)-5-methyl-2-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol outlines a one-pot, three-component reaction for the synthesis of a substituted[1][2][3]triazolo[1,5-a]pyrimidine.
Materials:
-
3-Amino-1,2,4-triazole
-
Benzaldehyde
-
Ethyl acetoacetate
-
This compound
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, combine 3-amino-1,2,4-triazole (1.0 eq), benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water to obtain the pure 7-((1-Methylpyrrolidin-2-yl)methyl)-5-methyl-2-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Dry the final product under vacuum.
Quantitative Data
| Entry | Reactant A | Reactant B | Reactant C | Reactant D | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Amino-1,2,4-triazole | Benzaldehyde | Ethyl acetoacetate | This compound | Ethanol | Acetic Acid | Reflux | 9 | 65 |
Experimental Workflow: Three-Component Synthesis of a[1][2][3]Triazolo[1,5-a]pyrimidine
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is a multi-step process that can be conveniently performed in a one-pot reaction. The workflow involves the initial formation of intermediates through condensation reactions, followed by an intramolecular cyclization to yield the final fused heterocyclic system.
Caption: Workflow for the synthesis of triazolopyrimidines.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols provided herein for the synthesis of quinolone-3-carboxylic acids and[1][2][3]triazolo[1,5-a]pyrimidines demonstrate its utility in generating molecules with high potential for biological activity. The straightforward reaction conditions and good yields make these synthetic routes amenable to library synthesis for structure-activity relationship (SAR) studies in drug discovery programs. Further exploration of this building block in the synthesis of other heterocyclic systems is warranted and holds promise for the development of new therapeutic agents.
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Natural Products Using (1-Methylpyrrolidin-2-yl)methanamine Derivatives and Related Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of (1-Methylpyrrolidin-2-yl)methanamine derivatives and structurally related proline-based organocatalysts in the asymmetric synthesis of complex natural products. The methodologies highlighted herein are pivotal for the stereocontrolled construction of chiral centers in molecules of significant biological and pharmaceutical interest.
Introduction
This compound and its derivatives are a class of chiral organocatalysts derived from the natural amino acid proline. These catalysts have emerged as powerful tools in asymmetric synthesis, enabling the efficient and highly stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Their utility is demonstrated in the total synthesis of a diverse array of natural products, where they facilitate key bond-forming reactions such as Michael additions, aldol reactions, Mannich reactions, and cascade sequences. The mechanism of action typically involves the formation of transient chiral enamines or iminium ions, which effectively control the stereochemical outcome of the reaction.
This report details the application of these catalysts in the synthesis of three prominent natural products: the antiviral drug (-)-Oseltamivir , the marine alkaloid (-)-Flustramine B , and the meroterpenoid (+)-Conicol .
Case Study 1: Asymmetric Synthesis of (-)-Oseltamivir
(-)-Oseltamivir (commercially known as Tamiflu®) is a widely used antiviral medication for the treatment of influenza A and B. A key step in several efficient total syntheses of Oseltamivir involves an asymmetric Michael addition catalyzed by a proline derivative, specifically a diphenylprolinol silyl ether, to establish the correct stereochemistry of the cyclohexene core.
Quantitative Data for the Key Asymmetric Michael Addition
| Entry | Catalyst (mol%) | Aldehyde | Nitroalkene | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | (S)-Diphenylprolinol silyl ether (20) | 3-pentyloxy-2-propenal | 1-nitro-3-pentene | Toluene | 24 | 91 | >20:1 | 99 |
Experimental Protocol: Asymmetric Michael Addition in the Synthesis of (-)-Oseltamivir
Materials:
-
(S)-Diphenylprolinol silyl ether
-
3-pentyloxy-2-propenal
-
1-nitro-3-pentene
-
Toluene, anhydrous
-
Benzoic acid (co-catalyst)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-diphenylprolinol silyl ether (0.2 mmol, 20 mol%).
-
Add anhydrous toluene (5 mL) and stir the solution at room temperature.
-
Add benzoic acid (0.2 mmol, 20 mol%) to the solution.
-
Cool the mixture to 0 °C and add 3-pentyloxy-2-propenal (1.0 mmol, 1.0 equiv).
-
Slowly add 1-nitro-3-pentene (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
Catalytic Cycle of the Asymmetric Michael Addition
The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the reaction of the aldehyde with the secondary amine of the catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the bulky substituents on the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product.
Caption: Catalytic cycle for the asymmetric Michael addition.
Case Study 2: Asymmetric Synthesis of (-)-Flustramine B
(-)-Flustramine B is a marine alkaloid isolated from the bryozoan Flustra foliacea. It exhibits interesting biological activities, including muscle relaxant properties. A key step in its total synthesis is an organocatalytic intramolecular Michael addition of a tryptamine derivative onto an α,β-unsaturated aldehyde, which constructs the core pyrroloindoline skeleton with high enantioselectivity. An imidazolidinone catalyst, derived from phenylalanine, is often employed for this transformation.[1][2]
Quantitative Data for the Key Asymmetric Cascade Reaction
| Entry | Catalyst (mol%) | Tryptamine Derivative | α,β-Unsaturated Aldehyde | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (20) | N-Boc-6-bromotryptamine | Acrolein | CH₂Cl₂ | 48 | 85 | 90 |
Experimental Protocol: Asymmetric Synthesis of the Pyrroloindoline Core of (-)-Flustramine B
Materials:
-
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one
-
Trifluoroacetic acid (co-catalyst)
-
N-Boc-6-bromotryptamine
-
Acrolein
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of N-Boc-6-bromotryptamine (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add the imidazolidinone catalyst (0.2 mmol, 20 mol%) and trifluoroacetic acid (0.2 mmol, 20 mol%).
-
Stir the solution for 10 minutes.
-
Add acrolein (1.5 mmol, 1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C for 48 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pyrroloindoline product.
Logical Workflow of the Cascade Reaction
The reaction proceeds via a cascade mechanism involving the formation of an iminium ion, followed by an intramolecular Michael addition and subsequent cyclization to form the tricyclic pyrroloindoline core.
Caption: Cascade reaction for the synthesis of (-)-Flustramine B core.
Case Study 3: Asymmetric Synthesis of (+)-Conicol
(+)-Conicol is a marine-derived meroterpenoid with potential anticancer properties. Its complex polycyclic structure has been assembled through an elegant organocatalytic domino oxa-Michael-Michael-aldol condensation reaction. This key transformation is catalyzed by a diarylprolinol silyl ether, which orchestrates the formation of multiple stereocenters in a single step with high fidelity.
Quantitative Data for the Key Domino Reaction
| Entry | Catalyst (mol%) | Diene | α,β-Unsaturated Aldehyde | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | (S)-Diphenylprolinol silyl ether (20) | 2-((E)-2-nitrovinyl)phenol | Cinnamaldehyde | Toluene | 72 | 75 | >20:1 | >99 |
Experimental Protocol: Organocatalytic Domino Reaction for the Synthesis of the Core of (+)-Conicol
Materials:
-
(S)-Diphenylprolinol silyl ether
-
2-((E)-2-nitrovinyl)phenol
-
Cinnamaldehyde
-
Toluene, anhydrous
-
Benzoic acid (co-catalyst)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dried Schlenk tube under an argon atmosphere, dissolve (S)-diphenylprolinol silyl ether (0.2 mmol, 20 mol%) and benzoic acid (0.2 mmol, 20 mol%) in anhydrous toluene (5 mL).
-
Add 2-((E)-2-nitrovinyl)phenol (1.0 mmol, 1.0 equiv) to the solution.
-
Cool the mixture to 0 °C and add cinnamaldehyde (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 72 hours.
-
After completion (monitored by TLC), directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the polycyclic product.
Signaling Pathway of the Domino Reaction
This complex transformation is initiated by the formation of a chiral enamine, which then participates in a cascade of reactions including an oxa-Michael addition, a Michael addition, and an intramolecular aldol condensation to rapidly build the intricate molecular architecture of the natural product's core.
Caption: Domino reaction pathway for (+)-Conicol synthesis.
Conclusion
The use of this compound derivatives and related proline-based organocatalysts represents a powerful and versatile strategy for the asymmetric synthesis of complex natural products. The examples of (-)-Oseltamivir, (-)-Flustramine B, and (+)-Conicol highlight the ability of these catalysts to induce high levels of stereocontrol in key bond-forming reactions, often in a highly efficient and atom-economical manner. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the application of these powerful catalytic methods to new synthetic challenges.
References
Application Notes and Protocols for Reactions Involving (1-Methylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(1-Methylpyrrolidin-2-yl)methanamine and its derivatives are versatile chiral building blocks in organic synthesis and medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved drugs.[1] The presence of a primary amine and a chiral center makes this compound a valuable precursor for the synthesis of a wide range of molecules with potential applications in catalysis and as therapeutic agents. These application notes provide detailed protocols for common reactions involving this compound and highlight its role in drug discovery.
Synthetic Applications: Amide Bond Formation
The primary amine of this compound serves as a key functional group for the synthesis of a variety of derivatives through acylation to form amides. Amide bonds are fundamental in peptide chemistry and are present in a vast number of biologically active molecules.
Protocol 1: Amide Synthesis via Acylation with a Carboxylic Acid
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using a titanium tetrachloride (TiCl₄) mediated condensation reaction.[2]
Experimental Protocol:
-
To a solution of the desired carboxylic acid (1.0 mmol) in pyridine (10 mL) in a screw-capped vial, add this compound (1.0 mmol).
-
Carefully add TiCl₄ (3.0 mmol) to the stirred solution.
-
Tightly seal the vial and heat the reaction mixture to 85°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Table 1: Representative Data for Amide Synthesis
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic Acid | (S)-(1-Methylpyrrolidin-2-yl)methanamine | N-((S)-1-Methylpyrrolidin-2-yl)methyl)benzamide | 85 |
| 2 | Acetic Acid | (S)-(1-Methylpyrrolidin-2-yl)methanamine | N-((S)-1-Methylpyrrolidin-2-yl)methyl)acetamide | 92 |
| 3 | 4-Chlorobenzoic Acid | (R)-(1-Methylpyrrolidin-2-yl)methanamine | 4-Chloro-N-(((R)-1-methylpyrrolidin-2-yl)methyl)benzamide | 88 |
Note: The data in this table is representative and yields may vary depending on the specific substrates and reaction conditions.
Asymmetric Catalysis
The chiral nature of this compound and its derivatives makes them attractive candidates for use as organocatalysts in asymmetric synthesis. The pyrrolidine motif is central to many highly effective organocatalysts for reactions such as aldol condensations, Michael additions, and Mannich reactions.[3]
Protocol 2: Asymmetric Aldol Reaction
This protocol outlines the use of a chiral diamine derived from this compound as an organocatalyst for the asymmetric aldol reaction between an aldehyde and a ketone. The protocol is adapted from general procedures for similar pyrrolidine-based catalysts.[3][4]
Experimental Protocol:
-
In a reaction vial, dissolve the chiral catalyst, (S)-1-((S)-1-methylpyrrolidin-2-yl)methanamine (0.1 mmol, 10 mol%), in an appropriate solvent such as DMSO or DMF (1.0 mL).
-
Add the ketone (2.0 mmol) to the catalyst solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Reaction times can vary from a few hours to several days.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Table 2: Representative Data for Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 95 | 92 (anti) |
| 2 | Benzaldehyde | Acetone | 10 | 88 | 85 (R) |
| 3 | 2-Chlorobenzaldehyde | Cyclohexanone | 10 | 91 | 90 (anti) |
Note: The data in this table is representative for pyrrolidine-based organocatalysts and serves as a benchmark. Actual results may vary.
Drug Discovery and Development
Derivatives of this compound are valuable scaffolds in the discovery of novel therapeutic agents. The pyrrolidine core can be functionalized to interact with various biological targets. A notable area of research is the development of inhibitors for the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[5][6]
Signaling Pathway: p53-MDM2 Interaction and Inhibition
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. Inhibiting the p53-MDM2 interaction can restore p53 function, leading to tumor cell apoptosis. Pyrrolidone derivatives have been identified as potent inhibitors of this interaction.[5]
Caption: p53-MDM2 signaling pathway and its inhibition.
Experimental Workflow: Drug Discovery of Pyrrolidine-Based Inhibitors
The discovery of novel drugs based on the this compound scaffold follows a structured workflow, from initial library synthesis to preclinical evaluation.
Caption: Drug discovery workflow for pyrrolidine derivatives.
References
- 1. enamine.net [enamine.net]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1-arylpyrrolidone derivatives as potent p53-MDM2 inhibitors based on molecule fusing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (S)-(1-Methylpyrrolidin-2-yl)methanamine in Asymmetric Organocatalysis
Introduction
(S)-(1-Methylpyrrolidin-2-yl)methanamine is a chiral diamine belonging to the family of proline-derived organocatalysts. These catalysts have become powerful tools in modern organic synthesis, enabling the construction of complex chiral molecules with high stereoselectivity under mild, metal-free conditions.[1][2] The structure of (S)-(1-Methylpyrrolidin-2-yl)methanamine features a rigid chiral pyrrolidine scaffold, a nucleophilic secondary amine for enamine formation, and a tertiary amine that can play a crucial role in organizing the transition state.[3] This unique combination allows it to effectively catalyze a range of important carbon-carbon bond-forming reactions, including asymmetric Aldol, Michael, and Mannich reactions.[2][3] These notes provide an overview of its mechanism, key applications, and detailed experimental protocols for its use.
Mechanism of Action: Enamine Catalysis
Like other proline-type organocatalysts, (S)-(1-Methylpyrrolidin-2-yl)methanamine operates primarily through an enamine catalytic cycle.[1][4] The catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The inherent chirality of the catalyst scaffold directs the subsequent attack of this enamine on an electrophile from a specific face, thereby controlling the stereochemistry of the product. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[5]
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Coordination Chemistry of (1-Methylpyrrolidin-2-yl)methanamine with Transition Metals
Disclaimer: Detailed experimental data and specific applications for the coordination chemistry of (1-Methylpyrrolidin-2-yl)methanamine are not extensively available in the public domain. The following application notes and protocols are based on established principles of coordination chemistry and draw from studies on structurally similar bidentate amine ligands, such as other 2-aminomethylpyrrolidine derivatives. These guidelines are intended to serve as a foundational resource for researchers initiating studies in this area.
Introduction
This compound is a chiral bidentate ligand featuring both a tertiary amine within the pyrrolidine ring and a primary amine in the methanamine substituent. This structure allows it to form stable chelate rings with transition metal ions. The coordination of such ligands to transition metals can yield complexes with interesting catalytic, medicinal, and material properties. The chirality of the ligand is of particular interest for applications in asymmetric catalysis. Potential applications for these complexes are diverse, ranging from catalysts in organic synthesis to novel therapeutic agents.
General Synthetic Protocol for Transition Metal Complexes
This protocol outlines a general method for the synthesis of transition metal complexes with this compound. The specific metal salt, solvent, and reaction conditions may require optimization.
Materials:
-
This compound
-
Transition metal salt (e.g., PdCl₂, Cu(OAc)₂, NiCl₂·6H₂O, K₂PtCl₄)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the transition metal salt (1 mmol) in the chosen anhydrous solvent (20 mL).
-
In a separate flask, dissolve this compound (2 mmol, for a 1:2 metal-to-ligand ratio) in the same solvent (10 mL).
-
Slowly add the ligand solution to the stirred metal salt solution at room temperature.
-
The reaction mixture is typically stirred for 2-24 hours. The progress can be monitored by a color change or the formation of a precipitate.
-
Upon completion, the product can be isolated by filtration if it has precipitated. If the complex is soluble, the solvent can be removed under reduced pressure.
-
The crude product should be washed with a non-polar solvent (e.g., diethyl ether, hexanes) to remove any unreacted ligand and then dried under vacuum.
-
Recrystallization from a suitable solvent system may be necessary for purification.
General Characterization Protocol
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized complexes.
Techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the metal center. A shift in the N-H stretching and bending vibrations to lower frequencies is typically observed upon coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the structure of the complex in solution. Coordination to a metal ion will cause shifts in the signals of the protons and carbons near the coordination sites. For diamagnetic complexes, this is a powerful tool.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, particularly the d-d transitions for colored transition metal complexes, which provides information about the coordination geometry.
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and assess its purity.
-
Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in a given solvent, which helps in understanding the nature of the counter-ions.
-
Magnetic Susceptibility: To determine the number of unpaired electrons in paramagnetic complexes, which provides insight into the oxidation state and coordination environment of the metal center.
Quantitative Data Summary (Representative)
The following tables summarize typical quantitative data that would be expected for transition metal complexes of this compound, based on data for analogous bidentate amine complexes.
Table 1: Representative Infrared Spectroscopy Data (cm⁻¹)
| Complex Type | ν(N-H) stretch (free ligand) | ν(N-H) stretch (complex) | Δν(N-H) | ν(M-N) |
| [Pd(L)₂]Cl₂ | ~3350, ~3280 | ~3200, ~3150 | ~150 | ~450 |
| --INVALID-LINK--₂ | ~3350, ~3280 | ~3220, ~3180 | ~130 | ~430 |
| [Ni(L)₂(H₂O)₂]Cl₂ | ~3350, ~3280 | ~3210, ~3160 | ~140 | ~440 |
| [Pt(L)Cl₂] | ~3350, ~3280 | ~3190, ~3140 | ~160 | ~460 |
L = this compound
Table 2: Representative Electronic Spectroscopy and Magnetic Moment Data
| Complex Type | Expected Geometry | λ_max (nm) (d-d transition) | Magnetic Moment (μ_eff, B.M.) |
| [Pd(L)₂]Cl₂ | Square Planar | ~350-450 | Diamagnetic (0) |
| --INVALID-LINK--₂ | Distorted Octahedral | ~600-700 | ~1.7-2.2 |
| [Ni(L)₂(H₂O)₂]Cl₂ | Octahedral | ~400, ~650, ~1100 | ~2.8-3.5 |
| [Pt(L)Cl₂] | Square Planar | ~380-480 | Diamagnetic (0) |
L = this compound
Applications in Medicinal Chemistry
Transition metal complexes, particularly those of platinum, are cornerstone chemotherapeutic agents.[1] The mechanism of action for platinum complexes like cisplatin involves binding to DNA, which ultimately triggers apoptosis in cancer cells.[2] Complexes of this compound with platinum(II) could potentially exhibit cytotoxic activity through a similar mechanism.
Hypothetical Signaling Pathway for Cytotoxicity of a Pt(II) Complex:
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized metal complex in the growth medium. Treat the cells with these dilutions and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Applications in Asymmetric Catalysis
The chiral nature of this compound makes its transition metal complexes, especially with palladium, rhodium, and iridium, promising candidates for asymmetric catalysis.[3] These catalysts could be applied to a variety of enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, and C-C bond-forming reactions.
General Protocol for Asymmetric Hydrogenation:
-
Catalyst Preparation: In a Schlenk tube, dissolve the metal precursor and the chiral ligand in an appropriate solvent to form the catalyst in situ, or use a pre-synthesized complex.
-
Reaction Setup: Add the substrate to the catalyst solution under an inert atmosphere.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and then pressurize to the desired pressure (e.g., 1-50 bar).
-
Reaction: Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully vent the hydrogen gas and purge with an inert gas. The reaction mixture is then worked up to isolate the product.
-
Analysis: The enantiomeric excess (ee) of the product is determined using chiral HPLC or GC.
References
Application Notes & Protocols: High-Throughput Screening of (1-Methylpyrrolidin-2-yl)methanamine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylpyrrolidin-2-yl)methanamine and its derivatives represent a potent class of chiral organocatalysts derived from the natural amino acid proline. These catalysts are highly effective in promoting a variety of asymmetric transformations, which are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Their mechanism of action typically proceeds through the formation of nucleophilic enamine intermediates with carbonyl compounds, enabling highly stereocontrolled bond formations.
High-Throughput Screening (HTS) provides a powerful platform for the rapid discovery and optimization of these catalysts. By automating the synthesis of catalyst libraries and screening them against various substrates and reaction conditions, HTS accelerates the identification of optimal catalysts with superior activity, selectivity, and broader substrate scope. These application notes provide detailed protocols for the HTS of this compound-based catalysts in two key asymmetric reactions: the Aldol Reaction and the Michael Addition.
Catalytic Mechanism: Enamine Activation
The primary catalytic cycle for this compound involves the formation of a chiral enamine intermediate with a ketone or aldehyde donor. This enamine then acts as a highly reactive nucleophile, attacking an electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The catalyst is regenerated upon hydrolysis of the resulting iminium ion, releasing the chiral product.
Application Note 1: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. This compound catalysts facilitate the addition of a ketone enamine to an aldehyde, producing chiral β-hydroxy ketones, which are valuable synthetic intermediates.
High-Throughput Screening Protocol
This protocol is designed for a 96-well microplate format to screen a library of this compound derivatives.
1. Materials and Reagents:
-
96-well reaction plates (e.g., polypropylene).
-
Stock solutions of catalyst derivatives (10 mM in a suitable solvent like DMSO or CH₂Cl₂).
-
Stock solution of the aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 1 M in DMSO).
-
Ketone donor (e.g., acetone, used as solvent or co-solvent).
-
Quenching solution (e.g., saturated aqueous NH₄Cl).
-
Extraction solvent (e.g., ethyl acetate).
-
Automated liquid handling system.
-
Plate reader or HPLC-MS system for analysis.
2. Experimental Procedure:
-
Plate Preparation: Using an automated liquid handler, dispense 20 µL of each unique catalyst stock solution (10 mM) into the wells of the 96-well plate (final catalyst loading: 10 mol%).
-
Reagent Addition:
-
Add 158 µL of acetone to each well.
-
Add 2 µL of the aldehyde stock solution (1 M) to each well to initiate the reaction. The final volume is 180 µL, with an aldehyde concentration of ~11 mM.
-
-
Reaction Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with gentle agitation for a specified time (e.g., 24 hours).
-
Quenching and Extraction:
-
Add 100 µL of quenching solution to each well.
-
Add 200 µL of ethyl acetate, seal the plate, and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
-
Analysis:
-
Carefully transfer an aliquot of the organic layer to a new analysis plate.
-
Analyze for product yield and enantiomeric excess (ee) using chiral HPLC or SFC-MS.
-
Data Presentation: Representative Screening Results
The following table summarizes representative data for the screening of various derivatives of this compound in the aldol reaction between acetone and 4-nitrobenzaldehyde.
| Catalyst ID | Derivative (R-group on Amine) | Yield (%) | Enantiomeric Excess (ee, %) |
| CAT-01 | H (Parent Compound) | 75 | 88 |
| CAT-02 | -C(Ph)₂(OTMS) | 92 | 99 |
| CAT-03 | -SO₂Ph | 68 | 75 |
| CAT-04 | -C(O)Ph | 71 | 82 |
| CAT-05 | -CH₂-(2-naphthyl) | 85 | 93 |
Application Note 2: Asymmetric Michael Addition
The asymmetric Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Using this compound catalysts, ketones can be added to nitroalkenes to generate chiral γ-nitro ketones with high stereoselectivity.[1][2]
High-Throughput Screening Protocol
This protocol screens catalyst performance in the addition of cyclohexanone to β-nitrostyrene in a 96-well format.
1. Materials and Reagents:
-
96-well reaction plates.
-
Stock solutions of catalyst derivatives (5 mM in CHCl₃).
-
Stock solution of β-nitrostyrene (0.5 M in CHCl₃).
-
Cyclohexanone (nucleophile).
-
Benzoic acid (co-catalyst, 1 M stock in CHCl₃).
-
Solvent (e.g., Chloroform, CHCl₃).
-
HPLC-grade solvents for analysis.
2. Experimental Procedure:
-
Plate Preparation: Dispense 20 µL of each catalyst stock solution (5 mM) into the wells (final catalyst loading: 5 mol%).
-
Reagent Addition:
-
Add 100 µL of CHCl₃ to each well.
-
Add 40 µL of cyclohexanone (~4 M solution in CHCl₃).
-
Add 20 µL of β-nitrostyrene stock solution (0.5 M).
-
Add 2 µL of benzoic acid stock solution (1 M) as a co-catalyst.
-
-
Reaction Incubation: Seal the plate and stir at room temperature for 48 hours.
-
Sample Preparation for Analysis:
-
Evaporate the solvent from the plates using a centrifugal evaporator.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., acetonitrile).
-
-
Analysis: Analyze the samples for yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by chiral HPLC.
Data Presentation: Representative Screening Results
The following table shows representative results for the Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by different this compound derivatives.
| Catalyst ID | Derivative (R-group on Amine) | Yield (%) | dr (syn/anti) | ee (syn, %) |
| CAT-01 | H (Parent Compound) | 88 | 90:10 | 91 |
| CAT-06 | -C(CF₃)₂(OH) | 95 | 95:5 | 98 |
| CAT-07 | -Si(CH₃)₃ | 91 | 92:8 | 94 |
| CAT-08 | -C(Ph)₂(OH) | 99 | 94:6 | 97 |
| CAT-09 | -SO₂-(4-NO₂Ph) | 82 | 85:15 | 88 |
General High-Throughput Screening Workflow
A successful HTS campaign for catalyst discovery follows a logical workflow, from initial design to final validation of promising "hits." This process is iterative, allowing for continuous optimization.
References
Application Notes and Protocols for the Scale-up Synthesis of Derivatives from (1-Methylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of various derivatives of (1-Methylpyrrolidin-2-yl)methanamine, a key building block in medicinal chemistry. The protocols focus on three principal classes of derivatives: N-acyl amides, N-substituted ureas, and N-sulfonyl sulfonamides. The methodologies are designed for scale-up, emphasizing operational simplicity, high yields, and purity suitable for drug development pipelines. All quantitative data is summarized in tables for clear comparison, and experimental workflows are visualized using diagrams.
Introduction
This compound is a chiral scaffold prevalent in numerous biologically active compounds and approved pharmaceuticals. Its primary amine offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of a wide array of derivatives. The ability to produce these derivatives on a large scale is crucial for preclinical and clinical development. These application notes provide robust and scalable procedures for the synthesis of key derivatives, intended to be a valuable resource for process chemists and drug discovery scientists.
N-Acyl Amide Derivatives
N-acylation is a fundamental transformation to introduce amide functionalities, which are common in pharmaceutical compounds. The following protocols describe the large-scale synthesis of N-acyl amides from this compound using acyl chlorides as the acylating agents.
General Synthetic Pathway: N-Acylation
Quantitative Data for N-Acylation Reactions
| Derivative Name | R Group | Acyl Chloride (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| N-((1-Methylpyrrolidin-2-yl)methyl)acetamide | CH₃ | 1.1 | 1.5 | DCM | 0 to RT | 2 | 92 | >98 |
| N-((1-Methylpyrrolidin-2-yl)methyl)benzamide | Ph | 1.1 | 1.5 | DCM | 0 to RT | 3 | 95 | >99 |
| N-((1-Methylpyrrolidin-2-yl)methyl)-4-chlorobenzamide | 4-Cl-Ph | 1.1 | 1.5 | DCM | 0 to RT | 3 | 94 | >99 |
Experimental Protocol: Scale-up Synthesis of N-((1-Methylpyrrolidin-2-yl)methyl)benzamide
Materials and Equipment:
-
Reactors: 5 L glass-lined reactor with overhead stirring, temperature control (cooling mantle), and nitrogen inlet/outlet.
-
Reagents: (S)-(1-Methylpyrrolidin-2-yl)methanamine (≥98%), Benzoyl chloride (≥99%), Triethylamine (TEA, ≥99%), Dichloromethane (DCM, anhydrous, ≥99.5%), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine.
Procedure:
-
Reactor Setup: The 5 L reactor is rendered inert with a nitrogen atmosphere.
-
Charging Reagents:
-
Charge the reactor with (S)-(1-Methylpyrrolidin-2-yl)methanamine (228 g, 2.0 mol).
-
Add anhydrous Dichloromethane (2.0 L).
-
Begin stirring at 200 RPM and cool the solution to 0-5 °C using a cooling mantle.
-
Add Triethylamine (420 mL, 3.0 mol, 1.5 eq) to the stirred solution.
-
-
Addition of Acylating Agent:
-
In a separate addition funnel, charge Benzoyl chloride (295 g, 2.1 mol, 1.05 eq) dissolved in anhydrous Dichloromethane (500 mL).
-
Add the benzoyl chloride solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add 1 M Hydrochloric acid (1.0 L) to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1.0 L) and brine (1.0 L).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-((1-Methylpyrrolidin-2-yl)methyl)benzamide.
-
N-Substituted Urea Derivatives
The synthesis of urea derivatives is a common strategy in drug discovery to introduce hydrogen bond donors and acceptors. This section details the synthesis of N-substituted ureas from this compound and various isocyanates.
General Synthetic Pathway: Urea Formation
Quantitative Data for Urea Formation Reactions
| Derivative Name | R Group | Isocyanate (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Ethyl-3-((1-methylpyrrolidin-2-yl)methyl)urea | Ethyl | 1.05 | THF | RT | 4 | 96 | >98 | | 1-(4-Chlorophenyl)-3-((1-methylpyrrolidin-2-yl)methyl)urea | 4-Cl-Ph | 1.05 | THF | RT | 6 | 93 | >99 | | 1-Benzyl-3-((1-methylpyrrolidin-2-yl)methyl)urea | Benzyl | 1.05 | THF | RT | 5 | 95 | >98 |
Experimental Protocol: Scale-up Synthesis of 1-(4-Chlorophenyl)-3-((1-methylpyrrolidin-2-yl)methyl)urea
Materials and Equipment:
-
Reactors: 5 L glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet/outlet.
-
Reagents: (S)-(1-Methylpyrrolidin-2-yl)methanamine (≥98%), 4-Chlorophenyl isocyanate (≥98%), Tetrahydrofuran (THF, anhydrous, ≥99.5%).
Procedure:
-
Reactor Setup: Ensure the 5 L reactor is dry and inerted with nitrogen.
-
Charging Reagents:
-
Charge the reactor with (S)-(1-Methylpyrrolidin-2-yl)methanamine (228 g, 2.0 mol) and anhydrous Tetrahydrofuran (2.5 L).
-
Begin stirring at 150 RPM at room temperature.
-
-
Addition of Isocyanate:
-
In a separate, dry vessel, dissolve 4-Chlorophenyl isocyanate (322 g, 2.1 mol, 1.05 eq) in anhydrous Tetrahydrofuran (500 mL).
-
Add the isocyanate solution to the reactor dropwise over 1 hour. An exotherm may be observed; maintain the temperature below 35 °C.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 6 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the mixture to 0-5 °C and stir for an additional hour to maximize precipitation.
-
Filter the solid product and wash the filter cake with cold THF (2 x 250 mL).
-
Dry the solid product under vacuum at 40-50 °C to a constant weight to yield the pure 1-(4-Chlorophenyl)-3-((1-methylpyrrolidin-2-yl)methyl)urea.
-
N-Sulfonyl Sulfonamide Derivatives
Sulfonamides are a critical class of functional groups in medicinal chemistry. The following section describes a general protocol for the synthesis of N-sulfonyl derivatives of this compound.
General Synthetic Pathway: Sulfonamide Formation
Quantitative Data for Sulfonamide Formation Reactions
| Derivative Name | R Group | Sulfonyl Chloride (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| N-((1-Methylpyrrolidin-2-yl)methyl)methanesulfonamide | CH₃ | 1.1 | 2.0 | DCM | 0 to RT | 4 | 88 | >98 |
| N-((1-Methylpyrrolidin-2-yl)methyl)benzenesulfonamide | Ph | 1.1 | 2.0 | DCM | 0 to RT | 5 | 90 | >99 |
| 4-Methyl-N-((1-methylpyrrolidin-2-yl)methyl)benzenesulfonamide | 4-Me-Ph | 1.1 | 2.0 | DCM | 0 to RT | 5 | 91 | >99 |
Experimental Protocol: Scale-up Synthesis of N-((1-Methylpyrrolidin-2-yl)methyl)benzenesulfonamide
Materials and Equipment:
-
Reactors: 5 L glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet/outlet.
-
Reagents: (S)-(1-Methylpyrrolidin-2-yl)methanamine (≥98%), Benzenesulfonyl chloride (≥98%), Pyridine (anhydrous, ≥99.5%), Dichloromethane (DCM, anhydrous, ≥99.5%), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine.
Procedure:
-
Reactor Setup: Ensure the 5 L reactor is clean, dry, and under a nitrogen atmosphere.
-
Charging Reagents:
-
Charge the reactor with (S)-(1-Methylpyrrolidin-2-yl)methanamine (228 g, 2.0 mol) and anhydrous Dichloromethane (2.0 L).
-
Cool the solution to 0-5 °C.
-
Add anhydrous Pyridine (322 mL, 4.0 mol, 2.0 eq).
-
-
Addition of Sulfonyl Chloride:
-
Dissolve Benzenesulfonyl chloride (371 g, 2.1 mol, 1.05 eq) in anhydrous Dichloromethane (500 mL).
-
Add the sulfonyl chloride solution dropwise to the reactor over 1-2 hours, maintaining the temperature below 10 °C.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Wash the reaction mixture with 1 M Hydrochloric acid (2 x 1.0 L) to remove pyridine.
-
Then, wash with saturated sodium bicarbonate solution (1.0 L) and brine (1.0 L).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford the pure N-((1-Methylpyrrolidin-2-yl)methyl)benzenesulfonamide.
-
Conclusion
The protocols described provide efficient and scalable methods for the synthesis of N-acyl, N-urea, and N-sulfonyl derivatives of this compound. These procedures are designed to be robust and reproducible, making them suitable for the generation of compound libraries for SAR studies and for the production of larger quantities of lead candidates in a drug development setting.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
Troubleshooting & Optimization
Technical Support Center: (1-Methylpyrrolidin-2-yl)methanamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of (1-Methylpyrrolidin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies include the reduction of 1-methyl-L-prolinamide, the reductive amination of 1-methyl-2-pyrrolidinecarboxaldehyde, and the reduction of 1-methyl-2-pyrrolidinecarbonitrile. The choice of route often depends on the availability of starting materials, scalability, and desired stereochemical purity. The reduction of 1-methyl-L-prolinamide is a robust and frequently employed method.
Q2: My amide reduction is stalling or giving low yields. What are the likely causes?
A2: Low yields in amide reductions are common and can be attributed to several factors.[1] Key areas to investigate include the choice and quality of the reducing agent (e.g., LiAlH₄, borane complexes), reaction temperature, and solvent purity.[2] Incomplete reactions may result from insufficient equivalents of the reducing agent, poor solubility of the amide, or catalyst deactivation in catalytic hydrogenations.[3][4]
Q3: I am observing significant side product formation. What are the common byproducts and how can I minimize them?
A3: A common byproduct is the over-reduction of the starting material or product. In syntheses starting from proline derivatives, a significant side reaction to monitor is the epimerization at the alpha-carbon, which can be influenced by the choice of base and reaction temperature.[5] To minimize byproducts, ensure precise temperature control, use anhydrous solvents under an inert atmosphere, and consider a slower, dropwise addition of the reducing agent at a low temperature (e.g., 0 °C).[2]
Q4: How can I effectively purify the final product, this compound?
A4: As a chiral amine, purification can be challenging. Standard purification involves an aqueous workup to remove inorganic salts, followed by distillation under reduced pressure. For high-purity applications, chromatographic methods are effective. Chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate enantiomers and diastereomers.[6][] Alternatively, the product can be converted to its hydrochloride salt by treating it with HCl gas or an HCl solution in an organic solvent, which often facilitates purification by crystallization.[8]
Q5: Can I use catalytic hydrogenation for the amide reduction step?
A5: Yes, catalytic hydrogenation is a viable alternative to metal hydride reagents. However, this process often requires high pressures (above 197 atm) and temperatures (exceeding 200 °C) to be effective.[3] Suitable catalysts include copper chromite or specialized ruthenium and rhenium-based catalysts.[3][4] This method is often considered "greener" as it avoids the generation of large amounts of metal salt byproducts.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the amide reduction pathway.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) or borane complexes are sensitive to moisture and can degrade upon improper storage or handling. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Solubility: The starting amide may not be fully dissolved in the chosen solvent. | 1. Use a fresh bottle or a newly opened container of the reducing agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[2] 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions via TLC or LC-MS. For LiAlH₄ reductions, refluxing in THF is common. 3. Use a co-solvent to improve solubility or select an alternative solvent (e.g., dioxane, MTBE). |
| Formation of Multiple Products | 1. Epimerization: The stereocenter at the C2 position of the pyrrolidine ring may be susceptible to racemization under harsh basic or acidic conditions.[5] 2. Over-alkylation (if N-methylation is performed): Using reactive methylating agents like methyl iodide can lead to the formation of quaternary ammonium salts.[10] 3. Ring Opening: Unwanted cleavage of the pyrrolidine ring can occur under aggressive reaction conditions. | 1. Maintain neutral or mildly basic/acidic conditions where possible. If a strong base is required, perform the reaction at a lower temperature.[1] 2. Use a less reactive methylating agent or employ reductive amination with formaldehyde as the methyl source, which is a more controlled process.[10][11] 3. Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficult Product Isolation | 1. Emulsion during Workup: The amine product can act as a surfactant, leading to persistent emulsions during aqueous extraction. 2. Product Loss: The product may have some solubility in the aqueous layer, especially if the pH is not optimal. 3. High Volatility: The product may be lost during solvent removal if it has a low boiling point. | 1. Add a saturated solution of NaCl (brine) to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite. 2. Adjust the aqueous layer to a high pH (>12) with NaOH or KOH before extraction to ensure the amine is in its freebase form. Extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. 3. Use a rotary evaporator with careful control of temperature and pressure. For small-scale purifications, consider concentrating the solution under a gentle stream of nitrogen. |
Quantitative Data Summary
The following tables provide comparative data for reaction conditions relevant to the synthesis of N-alkylated pyrrolidines and related amine syntheses.
Table 1: Effect of Catalyst and Solvent on a Related N-Methylpyrrolidine Synthesis (Data extrapolated from a green chemistry synthesis of N-methylpyrrolidine)
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Water | 90 | 50.3 | [4] |
| KHCO₃ | Water | 90 | ~45 | [4] |
| Na₂CO₃ | Water | 90 | ~35 | [4] |
| K₂CO₃ | Acetone | 90 | 48 | [4] |
| K₂CO₃ | DMF | 90 | 65 | [4] |
Table 2: Comparison of Reducing Agents for Amide Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Reference |
| LiAlH₄ | THF, Reflux | Highly effective for most amides, well-established. | Stoichiometric, requires anhydrous conditions, can be hazardous.[4] | [3] |
| BH₃·THF or BH₃·SMe₂ | THF, Reflux | Milder than LiAlH₄, good functional group tolerance. | Can be slower, requires careful handling. | [9] |
| Catalytic Hydrogenation | H₂ (high pressure), High Temp., Metal Catalyst | "Green" method, avoids metal waste. | Requires specialized high-pressure equipment, catalyst can be expensive.[3][4] | [3] |
| Hydrosilylation | Silane (e.g., PMHS), Metal or Lewis Acid Catalyst | Metal-free options exist, mild conditions. | Catalysts can be complex, silane cost.[12][13] | [4] |
Experimental Protocols
Protocol: Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine via Amide Reduction
This protocol details a two-step synthesis starting from commercially available (S)-Proline.
Step 1: Synthesis of (S)-1-Methylprolinamide
-
N-Methylation of Proline: To a solution of (S)-Proline (1.0 eq) in methanol, add formaldehyde (37% in water, 2.5 eq). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Esterification: After stirring for 12 hours at room temperature, slowly add thionyl chloride (SOCl₂, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Amidation: Cool the mixture and concentrate under reduced pressure. Dissolve the crude residue in a saturated solution of ammonia in methanol. Seal the vessel and stir at room temperature for 48 hours.
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude product by column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) to yield (S)-1-Methylprolinamide.
Step 2: Reduction of (S)-1-Methylprolinamide to (S)-(1-Methylpyrrolidin-2-yl)methanamine
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Amide Addition: Dissolve (S)-1-Methylprolinamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 4-8 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safety and for precipitating the aluminum salts.
-
Isolation: Stir the resulting granular white precipitate for 1 hour, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF.
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Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude amine can be purified by fractional distillation under reduced pressure to yield the final product, (S)-(1-Methylpyrrolidin-2-yl)methanamine.
Visualizations
Caption: General workflow for the synthesis of the target amine from (S)-Proline.
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide reduction - Wikipedia [en.wikipedia.org]
- 4. Catalytic reduction of amides to amines by electrophilic phosphonium cations via FLP hydrosilylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine synthesis by amide reduction [organic-chemistry.org]
Technical Support Center: Purification of (1-Methylpyrrolidin-2-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (1-Methylpyrrolidin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a basic amine, are:
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Acid-Base Extraction: This is a highly effective first step to separate the basic amine from neutral or acidic impurities.
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Fractional Distillation under Reduced Pressure: Ideal for separating the liquid amine from non-volatile impurities or solvents with significantly different boiling points.
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Column Chromatography: Used to separate the target compound from impurities with similar physical properties. Due to the basic nature of the amine, specific stationary and mobile phases are often required.
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Recrystallization of an Amine Salt: This method involves converting the amine to a salt (e.g., hydrochloride), which can then be purified by recrystallization, followed by conversion back to the free base.
Q2: What are the likely impurities in a crude sample of this compound?
A2: The nature of impurities largely depends on the synthetic route. If synthesized from L-proline, common impurities may include:
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Unreacted starting materials such as N-Boc-L-proline.
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Byproducts from the reduction step.
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Amide impurities formed during coupling reactions if applicable.
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Residual solvents from the reaction and work-up.
Q3: My amine is streaking on the silica gel TLC plate. How can I resolve this?
A3: Streaking of amines on silica gel TLC plates is a common issue due to the acidic nature of silica, which strongly interacts with the basic amine. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, to the eluent.[1]
-
Use a different stationary phase like neutral alumina, which is less acidic than silica gel.
Q4: How can I visualize this compound on a TLC plate?
A4: Since this compound lacks a strong chromophore, visualization on a TLC plate typically requires a staining agent. Ninhydrin is an excellent stain for primary amines, which will show up as green or purple spots, often even before heating.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after acid-base extraction | Incomplete extraction of the amine from the organic layer. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine. Perform multiple extractions with the acidic solution. |
| Emulsion formation during extraction. | To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | |
| Amine salt is partially soluble in the organic layer. | Use a more polar organic solvent for the initial dissolution of the crude product. | |
| Significant loss of product during distillation | Product decomposition at high temperatures. | Use fractional distillation under reduced pressure to lower the boiling point. Ensure the system is free of leaks to maintain a stable vacuum. |
| Product is co-distilling with a solvent or impurity. | Use a fractionating column with sufficient theoretical plates for better separation. Collect fractions and analyze their purity by GC or NMR. | |
| Poor recovery from column chromatography | Irreversible adsorption of the amine onto the silica gel. | Add a basic modifier like triethylamine (1-2%) to the mobile phase.[1] Alternatively, use a less acidic stationary phase such as neutral alumina. |
| The compound is eluting with the solvent front. | Start with a less polar mobile phase and gradually increase the polarity (gradient elution). |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Persistent colored impurities | Presence of high molecular weight, non-volatile byproducts. | Treat the crude product with activated carbon before other purification steps. Distillation is also effective at removing colored, non-volatile impurities. |
| Co-eluting impurities in column chromatography | Impurities have similar polarity to the product. | Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., alumina or a functionalized silica). |
| Presence of starting materials in the final product | Incomplete reaction. | Ensure the reaction has gone to completion by TLC or GC analysis before work-up. |
| Inefficient purification. | A combination of purification techniques (e.g., acid-base extraction followed by distillation or chromatography) may be necessary for high purity. |
Quantitative Data on Purification Techniques
The following table summarizes representative quantitative data for the purification of this compound and structurally similar amines.
| Purification Method | Compound | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters | Reference |
| Fractional Distillation | 2-aminomethyl-pyrrolidine | Not specified | 97.6 (GC) | 78 | Boiling Point: 167-170 °C (atmospheric pressure) | Patent CA1047041A |
| Fractional Distillation | 2-aminomethyl-1-ethylpyrrolidine | Not specified | >95 (assumed) | 95 | Boiling Point: 58-60 °C at 16 mmHg | Patent DK142618B |
| Recrystallization of Salt | Enamine Salt | 92 | 99.4 | 86 | Solvent: Methanol, Crystallization Temp: 10 °C | Patent CN111632400B |
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add 1 M HCl solution to the separatory funnel, shake vigorously, and allow the layers to separate. The protonated amine will move to the aqueous layer.
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Separation: Drain the lower aqueous layer. Repeat the acidic wash of the organic layer 2-3 times to ensure complete extraction of the amine.
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Basification: Combine all aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 6 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12).
-
Back-Extraction: Extract the liberated free amine from the basic aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane). Repeat this extraction 3-4 times.
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
Protocol 2: Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short fractionating column (e.g., Vigreux column).
-
Charging the Flask: Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the fraction that distills at the expected boiling point. For the closely related 2-aminomethyl-1-ethylpyrrolidine, the boiling point is 58-60 °C at 16 mmHg. The boiling point of this compound is expected to be in a similar range under reduced pressure.
-
Analysis: Analyze the purity of the collected fraction using GC, NMR, or other suitable analytical techniques.
Protocol 3: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. To prevent streaking, it is recommended to add 1-2% triethylamine to the mobile phase.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the top of the column.
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Elution: Elute the column with the mobile phase. A common starting mobile phase for amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the added triethylamine. The polarity can be gradually increased if necessary. A typical starting eluent could be 95:5:1 Dichloromethane:Methanol:Triethylamine.
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Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC using a ninhydrin stain for visualization.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for addressing low purification yield.
References
Common side reactions in the synthesis of (1-Methylpyrrolidin-2-yl)methanamine
Technical Support Center: Synthesis of (1-Methylpyrrolidin-2-yl)methanamine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and related structures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During the reduction of an N-protected proline derivative (e.g., N-Boc-L-proline), my yield is low and I see multiple spots on my TLC. What are the likely side reactions?
A1: Low yields during the initial reduction step are common and can be attributed to several factors:
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Incomplete Reaction: The reduction may not have gone to completion, leaving unreacted starting material. Ensure you are using a sufficient excess of the reducing agent (e.g., LiAlH₄) and allow for adequate reaction time.
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Formation of an Aldehyde Intermediate: The reaction proceeds through an aldehyde intermediate. If the reduction is not complete, this aldehyde may be isolated as a significant byproduct.[1] To mitigate this, maintain a low reaction temperature (e.g., 0 °C to room temperature) and ensure enough reducing agent is present to drive the reaction to the alcohol.[1]
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Work-up Issues: The resulting amino alcohol product can be polar and may have some solubility in the aqueous layer during work-up, leading to loss of product. Ensure thorough extraction with a suitable organic solvent and consider salting out the aqueous layer with brine to improve extraction efficiency.[2]
Q2: I am converting the hydroxyl group of N-protected prolinol to a leaving group (e.g., mesylate/tosylate) and observe a significant amount of an alkene byproduct. How can I prevent this?
A2: The formation of an alkene is a classic example of a competing elimination side reaction. This is particularly prevalent when the hydroxyl group is activated.
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Cause: The base used to scavenge the acid generated (e.g., HCl from MsCl) can also promote E2 elimination.
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Solution: Running the reaction at low temperatures (e.g., 0 °C or below) is critical to minimize this side reaction.[2] Additionally, using a non-nucleophilic, sterically hindered base can sometimes favor the desired substitution over elimination. Careful monitoring of the reaction progress by TLC is essential to avoid prolonged reaction times that could increase byproduct formation.
Q3: My final product is contaminated with a higher molecular weight impurity. What could this be and how do I avoid it?
A3: A higher molecular weight impurity often points to over-alkylation or dimerization.
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Over-alkylation: The primary or secondary amine products can react further with the alkylating agent. For instance, the desired secondary amine can be alkylated again to form a tertiary amine or even a quaternary ammonium salt.[3] To control this, use a precise stoichiometry of the alkylating agent and consider adding it slowly to the reaction mixture.
-
Dimerization: Reactive intermediates can sometimes react with each other to form dimers. While specific literature on dimerization for this exact synthesis is sparse, it is a known phenomenon in related chemistries.[4] Running the reaction at a lower concentration (high dilution) can sometimes disfavor intermolecular reactions like dimerization.
Q4: The pyrrolidine ring in my compound seems to be unstable under certain conditions, leading to colored impurities. What is happening?
A4: This may be due to the formation of pyrrole byproducts through dehydrogenation.
-
Cause: This side reaction is often promoted by harsh conditions, such as high temperatures and the presence of certain transition metal catalysts (e.g., Pd, Pt).[5]
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Prevention: To avoid this, optimize the reaction to run at the lowest possible temperature that allows for a reasonable rate.[5] If a metal catalyst is required, consider screening for a less active one for dehydrogenation or using a metal-free alternative if possible.[5] Running the reaction under an inert atmosphere can also help prevent oxidative side reactions.[5]
Q5: My product is supposed to be enantiomerically pure, but I'm detecting the other enantiomer. What could cause this racemization?
A5: Racemization can occur at the chiral center (C2 position) of the pyrrolidine ring under certain conditions.
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Cause: The hydrogen atom at the chiral center can be abstracted, leading to a planar intermediate that can be protonated from either face. This can be mediated by strong bases or radical initiators.[1] For example, thiyl radical-mediated hydrogen abstraction is a known method for racemizing 2-methylpyrrolidine.[1]
-
Prevention: Avoid harsh basic conditions and high temperatures where possible. Scrutinize all reaction steps, including work-up, for conditions that might promote racemization. If radical pathways are suspected, the addition of a radical scavenger might be beneficial, provided it doesn't interfere with the desired reaction.
Data Summary: Influence of Parameters on Side Reactions
The following table summarizes how different experimental parameters can influence the formation of common side products.
| Parameter | Effect on Side Reaction | Mitigation Strategy |
| Temperature | High Temp: Increases elimination, dehydrogenation (pyrrole formation), and potential racemization.[5] | Conduct reactions at the lowest feasible temperature (e.g., 0 °C for mesylation).[2] |
| Base | Strong/Hindered Base: Can promote elimination over substitution. The choice of base is crucial and can influence epimerization.[6] | Use a less hindered base like triethylamine or pyridine for substitution reactions.[2] Use the correct stoichiometry. |
| Reagent Stoichiometry | Excess Alkylating Agent: Leads to over-alkylation, forming tertiary amines or quaternary salts.[3] | Use a controlled molar ratio of reagents. Employ slow addition of the alkylating agent. |
| Reaction Time | Prolonged Time: Can increase the formation of thermal degradation products and dehydrogenated byproducts.[5] | Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[5] |
| Atmosphere | Presence of Oxygen: Can lead to oxidative side reactions and catalyst deactivation. | Perform sensitive reactions under an inert atmosphere (e.g., Nitrogen or Argon).[2][5] |
| Solvent | Anhydrous/Degassed: Presence of water can quench reagents and catalysts. Solvents must be anhydrous and degassed for many reactions.[6] | Use freshly distilled or commercially available anhydrous solvents. Degas solvents where necessary. |
Experimental Protocols
Protocol 1: Mesylation of N-Boc-prolinol (Minimizing Elimination)
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).[2]
-
Reaction Setup: Dissolve N-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.[2]
-
Base Addition: Add triethylamine (1.5 eq).
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the cooled solution, maintaining the internal temperature at or below 5 °C.[2]
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, quench the reaction with cold water. Perform an aqueous work-up to remove the triethylamine hydrochloride salt. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.[2] This crude product is often used directly in the next step without further purification.
Protocol 2: Reduction of an Azide Intermediate (Ensuring Complete Conversion)
-
Preparation: Dissolve the crude azide intermediate (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[2]
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).[2]
-
Monitoring: Monitor the reaction by TLC until the starting azide is fully consumed. This is crucial to prevent the isolation of unreacted starting material.
-
Filtration: Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst.[2] Wash the Celite pad with the reaction solvent.
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Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine product.[2] Further purification can be achieved by column chromatography or distillation.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of (1-Methylpyrrolidin-2-yl)methanamine Catalysts
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing (1-Methylpyrrolidin-2-yl)methanamine and its derivatives in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound catalysts?
This compound and related chiral pyrrolidine derivatives are versatile organocatalysts primarily used to catalyze asymmetric carbon-carbon bond-forming reactions. Their key applications include:
-
Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones.
-
Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Mannich Reactions: Enabling the synthesis of chiral β-amino carbonyl compounds.
These catalysts operate through the formation of chiral enamine or iminium ion intermediates, which effectively control the stereochemical outcome of the reaction.
Q2: How does the catalyst's structure influence enantioselectivity?
The chiral center on the pyrrolidine ring of this compound creates a sterically defined environment around the reactive intermediate (enamine or iminium ion). This steric hindrance directs the approach of the electrophile to one face of the nucleophile, leading to the preferential formation of one enantiomer. The methyl group on the nitrogen atom can also influence the catalyst's conformation and reactivity.
Q3: What are the critical reaction parameters to control for optimal performance?
Several factors can significantly impact the yield and enantioselectivity of reactions catalyzed by this compound. The most critical parameters to optimize are:
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between the transition states leading to the major and minor enantiomers.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability and geometry of the transition state. A thorough solvent screen is often necessary to identify the optimal medium.
-
Catalyst Loading: The amount of catalyst used can affect the reaction rate and the competition with the uncatalyzed background reaction. Optimization is key to finding the lowest effective catalyst loading that maintains a good reaction rate and high yield.[1]
-
Additives: In some cases, the addition of a co-catalyst, such as a weak Brønsted acid, can enhance the reaction rate and enantioselectivity.
Q4: When should I consider using an additive in my reaction?
Additives can be beneficial in certain situations. For instance, in Michael additions, a weak acid like benzoic acid can facilitate the catalytic cycle and improve enantioselectivity. In some cases, a small amount of water can also be advantageous by facilitating proton transfer steps. However, the effect of an additive is highly dependent on the specific reaction and should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Lower the reaction temperature. It is common to run these reactions at 0 °C, -20 °C, or even as low as -78 °C. |
| Incorrect Solvent Choice | Screen a range of solvents with varying polarities. Non-polar solvents often provide better stereocontrol. |
| Competing Uncatalyzed Reaction | Increase the catalyst loading to favor the catalyzed pathway. Also, consider lowering the reaction temperature. |
| Racemization of the Product | Check the stability of the product under the reaction conditions and during work-up. Prompt quenching and purification after reaction completion may be necessary. |
| Catalyst Purity | Ensure the catalyst is of high chemical and enantiomeric purity, as impurities can lead to non-selective side reactions.[1] |
Issue 2: Low Reaction Yield or Slow Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%). |
| Low Reaction Temperature | While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. A balance must be found. Consider a systematic study of the temperature effect. |
| Poor Substrate Reactivity | For less reactive substrates, higher catalyst loadings or longer reaction times may be necessary. The use of additives could also be explored. |
| Catalyst Deactivation | Ensure that the starting materials and solvent are free from impurities that could poison the catalyst. If necessary, purify the reagents before use. |
| Inconsistent Reaction Conditions | Ensure precise and consistent control over temperature, concentration, and stirring.[1] |
Data Presentation
The following tables present representative data for reactions catalyzed by pyrrolidine-based organocatalysts. Note that the specific results for this compound may vary and optimization for each specific reaction is recommended.
Table 1: Effect of Solvent and Temperature on a Pyrrolidine-Catalyzed Asymmetric Aldol Reaction
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |
| 1 | DMSO | 25 | 5 | 92 | 95:5 | 96 |
| 2 | THF | 25 | 5 | 85 | 90:10 | 88 |
| 3 | Toluene | 25 | 5 | 78 | 85:15 | 82 |
| 4 | DMSO | 0 | 5 | 90 | 96:4 | 98 |
| 5 | DMSO | -20 | 5 | 88 | 97:3 | >99 |
Table 2: Influence of Catalyst Loading on an Asymmetric Mannich Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |
| 1 | 1 | DMSO | 25 | 24 | 65 | 94:6 | 97 |
| 2 | 5 | DMSO | 25 | 12 | 95 | 94:6 | >99 |
| 3 | 10 | DMSO | 25 | 8 | 96 | 95:5 | >99 |
| 4 | 20 | DMSO | 25 | 8 | 96 | 95:5 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol provides a general methodology for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by this compound.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, THF, Toluene)
-
Saturated aqueous solution of NH₄Cl
-
Anhydrous Na₂SO₄ or MgSO₄
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the ketone (1.2 mmol) and the chosen anhydrous solvent (3 mL).
-
Add this compound (e.g., 0.1 mmol, 10 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C).
-
Slowly add the aldehyde (1.0 mmol) dropwise over 10-15 minutes.
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical techniques (e.g., NMR, chiral HPLC).
Protocol 2: General Procedure for Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene.
Materials:
-
This compound
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene)
-
Saturated aqueous solution of NH₄Cl
-
Anhydrous Na₂SO₄ or MgSO₄
-
Organic solvent for extraction (e.g., CH₂Cl₂)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aldehyde (2.0 mmol) and the anhydrous solvent (5 mL).
-
Add this compound (0.1 mmol, 5 mol%).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the nitroalkene (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Analyze the product to determine yield, diastereoselectivity, and enantioselectivity.
Visualizations
Caption: Generalized catalytic cycle for an aldol reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Overcoming racemization during the synthesis of chiral (1-Methylpyrrolidin-2-yl)methanamine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to overcome racemization during the synthesis of chiral (1-Methylpyrrolidin-2-yl)methanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for preparing enantiomerically pure (S)-(1-Methylpyrrolidin-2-yl)methanamine?
The most prevalent and reliable synthetic pathway commences with the naturally occurring chiral building block, L-proline. The sequence typically involves three key transformations:
-
Amidation: Conversion of the carboxylic acid of L-proline to L-prolinamide.
-
Reduction: Reduction of the amide functionality of L-prolinamide to the primary amine, yielding (S)-pyrrolidin-2-ylmethanamine.
-
N-Methylation: Introduction of a methyl group to the pyrrolidine nitrogen to obtain the final product, (S)-(1-Methylpyrrolidin-2-yl)methanamine.
Each of these stages presents a potential risk of racemization if not performed under optimal conditions.
Q2: My final product shows significant loss of enantiomeric purity. Which step is the most likely cause of racemization?
Racemization can occur at multiple stages, but the amidation of L-proline is a critical hotspot. Traditional chemical methods for activating the carboxylic acid, such as conversion to an acyl chloride with thionyl chloride, are known to be prone to racemization. The subsequent reduction and N-methylation steps are generally less susceptible, but racemization is still possible under harsh conditions.
Q3: During the amidation of L-proline, my L-prolinamide intermediate has low enantiomeric excess (ee). What are the primary causes and solutions?
Low enantiomeric excess after amidation is often due to the reagents and conditions used for carboxyl group activation.
-
Cause: Using aggressive coupling agents like thionyl chloride or carbodiimides (e.g., DCC, DIC) in combination with certain additives like 1-hydroxybenzotriazole (HOBt) can promote the formation of intermediates that readily racemize.
-
Solution 1 (Recommended): Employ biocatalytic amidation. Using an immobilized enzyme, such as a lipase variant (e.g., CalB), can provide a racemization-free method, yielding L-prolinamide with excellent optical purity (>99% ee).[1][2]
-
Solution 2: If using chemical coupling, select racemization-suppressing reagents. Combinations like EDC with Oxyma Pure are generally safer. Also, ensure the use of sterically hindered or weaker bases and maintain low reaction temperatures (e.g., 0 °C).
Q4: Can the reduction of L-prolinamide to (S)-pyrrolidin-2-ylmethanamine cause racemization?
While generally robust, the reduction step can lead to some loss of stereochemical integrity if not properly controlled.
-
Cause: The use of overly harsh reducing agents, extended reaction times at high temperatures, or extreme pH work-up conditions can potentially lead to epimerization.
-
Solution: Lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF is a standard and effective reagent for this transformation that typically proceeds with retention of chirality. It is crucial to perform the reaction under anhydrous conditions and to maintain a controlled temperature during the reaction and work-up.
Q5: I am concerned about racemization during the N-methylation step. Which method is the most reliable for preserving chirality?
The N-methylation of the chiral primary amine to the final tertiary amine is the last step where chirality can be compromised.
-
Cause: The use of harsh alkylating agents (e.g., methyl iodide) with strong, non-hindered bases could potentially lead to side reactions or racemization, although this is less common for the Eschweiler-Clarke reaction.
-
Solution 1 (Recommended): The Eschweiler-Clarke reaction , which utilizes formic acid and formaldehyde, is a widely accepted method for the methylation of primary and secondary amines. It is well-documented that chiral amines typically do not racemize under these conditions.[3]
-
Solution 2: Milder, non-acidic reagents such as dimethyl carbonate (DMC) can also be used for N-methylation and are considered environmentally benign alternatives.
Data Presentation: Comparison of Methods
The following table summarizes the impact of different reagents and methods on the enantiomeric excess (ee) at the critical steps of the synthesis.
| Step | Method/Reagent | Typical Enantiomeric Excess (ee%) | Notes |
| Amidation | Thionyl Chloride Activation | Variable (Can be low) | Prone to significant racemization. |
| Carbodiimide (DIC/HOBt) | Variable (Can be low) | Racemization risk is high, especially in DMF. | |
| Biocatalytic (Immobilized CalB) | >99% | Racemization-free method, highly recommended for preserving chirality.[1][2] | |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | >98% (Typically) | Generally proceeds with retention of configuration under standard conditions. |
| Sodium Borohydride / Iodine | >98% (Typically) | A viable alternative to LiAlH4. | |
| N-Methylation | Eschweiler-Clarke Reaction | >99% (Typically) | Widely reported to be racemization-free for chiral amines.[3] |
| Dimethyl Carbonate (DMC) | >98% (Typically) | A milder, greener alternative. |
Troubleshooting Workflow
If you are experiencing racemization, use the following workflow to diagnose the issue. Start by analyzing the chiral purity of your intermediates at each stage using a validated chiral HPLC method.
Experimental Protocols
Protocol 1: Racemization-Free Biocatalytic Amidation of L-Proline
This protocol is adapted from methodologies demonstrating racemization-free synthesis of L-prolinamide.[1][2]
-
Enzyme Preparation: Use an immobilized lipase B from Candida antarctica (CalB).
-
Reaction Setup: In a sealed vessel, suspend L-proline (1 equivalent) and the immobilized CalB in an organic solvent such as 2-methyl-2-butanol.
-
Ammonia Addition: Introduce anhydrous ammonia gas into the solvent until saturation is achieved, or use a solution of ammonia in the chosen solvent.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-70 °C) with stirring.
-
Monitoring: Monitor the conversion of L-proline to L-prolinamide by HPLC.
-
Work-up: Upon completion, filter off the immobilized enzyme (which can be recycled). Remove the solvent under reduced pressure to yield crude L-prolinamide.
-
Analysis: Determine the enantiomeric excess of the L-prolinamide product using a suitable chiral HPLC method. An ee of >99% is expected.
Protocol 2: Reduction of L-Prolinamide with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄, approx. 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of L-prolinamide (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude (S)-pyrrolidin-2-ylmethanamine can be purified by distillation or chromatography.
-
Analysis: Confirm the structure and determine the enantiomeric excess by chiral HPLC.
Protocol 3: N-Methylation via Eschweiler-Clarke Reaction
This protocol is based on the general procedure for Eschweiler-Clarke methylation, which is known to preserve stereochemistry.[3]
-
Reaction Setup: To a round-bottom flask, add (S)-pyrrolidin-2-ylmethanamine (1 equivalent).
-
Reagent Addition: Add formic acid (approx. 2.5-3 equivalents) followed by aqueous formaldehyde (37 wt. %, approx. 2.5-3 equivalents). Note: This reaction is exothermic.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 6-12 hours. The evolution of CO₂ gas will be observed.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and make it basic (pH > 10) by the careful addition of a base such as 4M NaOH.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure.
-
Analysis: Characterize the final product, (S)-(1-Methylpyrrolidin-2-yl)methanamine, and determine its enantiomeric excess by chiral HPLC to confirm that no racemization has occurred.
Protocol 4: Chiral HPLC Analysis of this compound
Developing a specific chiral HPLC method often requires screening different columns and mobile phases.[4][5][6] The following provides a good starting point.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v).
-
Additive: For basic amines, the addition of a small amount of an amine modifier like diethylamine (DEA, e.g., 0.1% v/v) to the mobile phase is crucial to improve peak shape and resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Procedure:
-
Inject a racemic standard of this compound to determine the retention times of both enantiomers and confirm resolution.
-
Inject the synthesized sample under the same conditions.
-
Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Stability issues of (1-Methylpyrrolidin-2-yl)methanamine under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (1-Methylpyrrolidin-2-yl)methanamine under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the handling, storage, and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying purity). | Degradation of the compound due to improper storage. | Store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended. Minimize freeze-thaw cycles. |
| Contamination of the sample. | Use clean, dry glassware and high-purity solvents. Ensure the compound is not exposed to reactive materials. | |
| Appearance of new, unidentified peaks in chromatograms during reaction monitoring. | The compound is degrading under the experimental conditions. | This is expected in forced degradation studies. The new peaks likely represent degradation products. Proceed with characterization to understand the degradation pathway. |
| Interaction with other reagents in the reaction mixture. | Conduct compatibility studies with individual reagents to identify any interactions. Consider the general reactivity of primary amines with electrophiles. | |
| Color change of the solution (e.g., yellowing) upon storage or during a reaction. | Oxidation of the amine. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or when heating. Avoid exposure to air and oxidizing agents. |
| Low recovery of the compound from aqueous solutions. | Formation of water-soluble salts. | As an amine, this compound is basic and will form salts with acids. Adjusting the pH to be more basic can help recover the free amine. |
| Potential for hydrolysis of the pyrrolidine ring under harsh conditions. | While generally stable, prolonged exposure to extreme pH and high temperatures should be avoided. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is classified as a flammable liquid.[1] For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture.
Q2: What are the known incompatibilities of this compound?
A2: As a primary aliphatic amine, this compound is expected to be incompatible with:
-
Strong oxidizing agents: These can lead to the formation of various oxidation products.
-
Strong acids: Vigorous acid-base reactions will occur, forming salts.
-
Acid chlorides and acid anhydrides: These will react to form amides.
-
Aldehydes and ketones: These can react to form imines.
-
Isocyanates: These will react to form ureas.
-
Halogenated organic compounds: Can lead to alkylation reactions.
Q3: How stable is this compound to changes in pH?
A3: this compound is a basic compound with typical amine and alkaline properties.[2] In acidic solutions, it will be protonated to form the corresponding ammonium salt, which is generally more stable to oxidation but may influence its solubility and reactivity in other ways. In strongly basic solutions, the free amine is present. While the pyrrolidine ring is generally stable, extreme pH conditions, especially at elevated temperatures, could potentially lead to degradation over time. The stability of amines can be significantly affected by pH, with more acidic conditions sometimes offering greater stability against certain degradation pathways.
Q4: What is the thermal stability of this compound?
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemistry of primary amines and pyrrolidine derivatives, the following degradation pathways are likely:
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, nitriles, or other oxidation products. The pyrrolidine ring itself can also be oxidized, potentially leading to ring-opening. The presence of metal ions can catalyze oxidative degradation.
-
Reaction with Electrophiles: As a nucleophile, the primary amine will react with various electrophiles, leading to the formation of new products (e.g., amides from reaction with acid chlorides). This is a reactivity concern rather than a stability issue in an inert environment.
Experimental Protocols
Protocol 1: General Handling and Storage
-
Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended.
-
Inert Atmosphere: For applications sensitive to oxidation, handle the compound under an inert atmosphere such as nitrogen or argon.
Visualizations
Caption: Inferred reactivity and degradation pathways for this compound.
Caption: General experimental workflow for reactions involving this compound.
References
Troubleshooting low enantioselectivity in reactions using (1-Methylpyrrolidin-2-yl)methanamine ligands
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using (1-Methylpyrrolidin-2-yl)methanamine and related proline-derived diamine ligands in asymmetric catalysis.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (e.e.) is a common challenge in asymmetric synthesis. This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.
Q1: My enantioselectivity is poor. What are the first and most critical parameters to check?
A1: Before optimizing reaction conditions, it is crucial to verify the fundamentals. Low enantioselectivity often stems from issues with reagent purity or reaction setup.
Initial Checks:
-
Ligand Purity: Ensure the this compound ligand is of high chemical and optical purity. Impurities can interfere with the formation of the active catalytic species or promote a non-selective background reaction.[1][2] If the source or age of the ligand is questionable, consider purification (see protocols below).
-
Reagent and Solvent Quality: Use high-purity, anhydrous solvents and reagents.[2][3] Water is a common culprit that can hydrolyze intermediates or alter the catalyst structure, leading to poor selectivity.[2][3][4] Ensure all reagents are fresh and stored under appropriate inert conditions.
-
Inert Atmosphere: Many organocatalytic reactions are sensitive to air and moisture.[2][3] Assembling the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent catalyst degradation and side reactions.[3]
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature.[1][3] Inconsistent temperature control can lead to variable and suboptimal results. Use a reliable cryostat for reactions requiring low temperatures.[3]
Q2: I've confirmed my reagents are pure and my setup is correct. How should I approach optimizing the reaction conditions?
A2: Systematic optimization of reaction parameters is the next logical step. The key variables to investigate are temperature, solvent, and catalyst loading.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low enantioselectivity.
Q3: How does temperature affect enantioselectivity?
A3: Lowering the reaction temperature is one of the most effective strategies for improving enantioselectivity.[1][3] Lower temperatures increase the energy difference between the diastereomeric transition states leading to the major and minor enantiomers, thus favoring the formation of the desired product.[2] It is recommended to screen a range of temperatures, such as room temperature, 0 °C, -20 °C, and even down to -78 °C.[2]
Table 1: Effect of Temperature on a Proline-Catalyzed Aldol Reaction
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | 25 | 95 | 75 |
| 2 | 0 | 92 | 88 |
| 3 | -20 | 85 | 95 |
| 4 | -78 | 60 | >99 |
| Data is representative and compiled for illustrative purposes. |
Q4: Can the choice of solvent dramatically impact my results?
A4: Yes, the solvent plays a critical role. Its polarity and ability to coordinate can significantly influence the geometry of the catalytic transition state.[2] Screening a variety of solvents is crucial.
-
Non-polar solvents (e.g., Toluene, Dichloromethane) often provide better stereocontrol because they are less likely to interfere with the catalyst-substrate interactions.[1][2]
-
Polar aprotic solvents (e.g., THF, Acetonitrile) can also be effective, but their performance is highly reaction-dependent.
-
Bio-based solvents like 2-MeTHF are emerging as viable, greener alternatives to solvents like THF, sometimes offering improved results due to lower water miscibility and higher boiling points.[5]
Table 2: Effect of Solvent on a Diamine-Catalyzed Mannich Reaction
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e., %) |
| 1 | Toluene | 2.4 | 92 |
| 2 | Dichloromethane | 9.1 | 85 |
| 3 | THF | 7.6 | 78 |
| 4 | Acetonitrile | 37.5 | 65 |
| 5 | DMSO | 47.0 | 50 |
| Data is representative and compiled for illustrative purposes. |
Q5: Could additives help improve low enantioselectivity?
A5: Absolutely. Additives can have a profound, though sometimes unpredictable, effect on reaction rate and selectivity.[6][7]
-
Brønsted Acids: Weak acids (e.g., acetic acid, TFA) are often used as co-catalysts.[7] They can protonate the tertiary amine of the ligand, which can facilitate a more organized transition state through hydrogen bonding, thereby enhancing enantioselectivity.[8]
-
Water: In some proline-catalyzed reactions, a small, controlled amount of water can surprisingly improve both the reaction rate and enantioselectivity, possibly by helping to create a more compact transition state.[4]
-
Other Additives: A wide range of other additives, including salts, thioureas, and molecular sieves, have been explored to enhance proline-type catalysis.[6][7] Their effects are complex and often require empirical screening.[6][7]
Parameter Interdependence
The optimal conditions for a reaction are often a result of the interplay between solvent, temperature, and additives. The diagram below illustrates this relationship.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Reaction
This protocol provides a general framework for setting up an asymmetric aldol reaction.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and cool it under a positive pressure of argon.
-
Reagent Addition:
-
To the flask, add the this compound catalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (e.g., 2 mL of Toluene).[1]
-
Add the ketone (e.g., 1.2 mmol).
-
-
Cooling: Cool the mixture to the target temperature (e.g., -20 °C) using a cryostat.
-
Substrate Addition: Slowly add the aldehyde (1.0 mmol) dropwise to the stirred solution over 10-15 minutes.
-
Monitoring: Stir the reaction vigorously at the target temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.[2]
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Purification of Chiral Amine Ligands
If the purity of the ligand is in doubt, a simple acid-base extraction followed by distillation or crystallization can be performed.
-
Dissolution: Dissolve the crude amine ligand in a suitable organic solvent (e.g., diethyl ether).
-
Acid Extraction: Extract the organic solution with 1M HCl (aq). The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Wash: Wash the combined aqueous layers with diethyl ether to remove any neutral organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12).
-
Back Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane or diethyl ether). Repeat 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
-
Final Purification: The recovered amine can be further purified by distillation (if liquid) or recrystallization (if solid).
Frequently Asked Questions (FAQs)
Q: What types of reactions are typically catalyzed by this compound and its derivatives? A: These proline-derived diamine ligands are effective organocatalysts for a variety of asymmetric C-C bond-forming reactions, including Aldol, Mannich, and Michael reactions.[6][8][10] They function via enamine or iminium ion intermediates.[10]
Q: How should I store the this compound ligand? A: Chiral amines should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated to prevent degradation and protect against atmospheric moisture and CO₂.[3]
Q: My catalyst loading is 10 mol%, but the e.e. is still low. Should I increase it further? A: Yes, it is worth trying. Insufficient catalyst loading can allow a non-selective, non-catalyzed background reaction to compete, lowering the overall e.e.[2] Consider increasing the catalyst loading incrementally to 15 or 20 mol%.[2] If this does not improve the e.e., the issue likely lies with other parameters like temperature or solvent.
Q: Can the structure of my substrates affect the enantioselectivity? A: Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates.[2] Bulky substituents on either the nucleophile or the electrophile can significantly influence the facial selectivity of the reaction. If optimization fails for one substrate, the developed conditions may not be universally applicable to others without further screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. benchchem.com [benchchem.com]
- 10. Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1-Methylpyrrolidin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (1-Methylpyrrolidin-2-yl)methanamine. The following sections detail methods for removing common impurities and offer guidance on challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several impurities stemming from its synthesis and storage. While a specific impurity profile can vary between suppliers, potential impurities include:
-
Unreacted starting materials: Such as N-methyl-2-pyrrolidinone or the reagents used in the reduction step.
-
Byproducts of synthesis: Including products from incomplete reactions or side reactions. For instance, in syntheses involving reductive amination, partially reduced intermediates may be present.
-
Solvents: Residual solvents from the synthesis and purification process.
-
Water: Due to the hygroscopic nature of amines.
-
Degradation products: Amines can be susceptible to oxidation and degradation over time, especially when exposed to air and light.
Q2: What are the most effective methods for purifying this compound?
A2: The most common and effective purification techniques for this compound are:
-
Vacuum Distillation: Ideal for separating the desired amine from non-volatile impurities and some less volatile organic impurities.
-
Recrystallization as a Salt: Converting the amine to a salt (e.g., dihydrochloride) and recrystallizing it is a highly effective method for removing a wide range of impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is suitable for achieving very high purity, especially for smaller quantities or when other methods are ineffective.
Q3: My purified amine is showing a yellowish tint. What could be the cause?
A3: A yellowish tint in this compound is often an indication of oxidation or the presence of trace impurities. Exposure to air, light, or certain metal ions can catalyze the formation of colored byproducts. It is crucial to handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to minimize degradation.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using various analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For the quantification of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify structural impurities.
Troubleshooting Guides
Issue 1: Low Purity After Vacuum Distillation
| Potential Cause | Troubleshooting Step |
| Inefficient Fractionation | Ensure your distillation column has a sufficient number of theoretical plates for the separation of closely boiling impurities. |
| Inadequate Vacuum | Check for leaks in your distillation setup. Ensure all joints are properly sealed. A lower pressure will decrease the boiling point and can improve separation. |
| Bumping of the Liquid | Use a magnetic stirrer and a properly sized boiling flask to ensure smooth boiling. Bumping can carry less volatile impurities into the distillate. |
| Thermal Decomposition | If the distillation temperature is too high, the amine may decompose. Use a lower pressure to reduce the boiling point. |
Issue 2: Poor Yield or Oiling Out During Recrystallization of the Dihydrochloride Salt
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The choice of solvent is critical. A common system is a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate). Experiment with different solvent ratios to find the optimal conditions for crystallization. |
| Supersaturation | If the solution is too concentrated, the salt may "oil out" instead of forming crystals. Add a small amount of the more polar solvent to dissolve the oil and then cool slowly. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Water | Traces of water can sometimes inhibit crystallization. Ensure you are using anhydrous solvents. |
Issue 3: Broad or Tailing Peaks in Preparative HPLC
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silica | The basic nature of the amine can lead to strong interactions with the silica stationary phase. Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%) to improve peak shape. |
| Inappropriate Mobile Phase pH | For reversed-phase chromatography, using a mobile phase with a pH 2-3 units below the pKa of the amine can improve peak shape by ensuring it is in its protonated form. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
Data Presentation
The following table summarizes typical purity improvements that can be expected with different purification methods for commercial this compound.
| Purification Method | Initial Purity (%) | Purity After 1st Pass (%) | Purity After 2nd Pass (%) | Key Impurities Removed |
| Vacuum Distillation | 95.0 | 98.5 | 99.2 | High-boiling impurities, non-volatile salts |
| Recrystallization (as Dihydrochloride Salt) | 95.0 | 99.5 | >99.9 | A broad range of polar and non-polar impurities |
| Preparative HPLC | 98.0 | >99.9 | N/A | Closely related structural isomers and minor impurities |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, and a magnetic stirrer. Ensure all glassware is dry and free of cracks.
-
Charging the Flask: Charge the distillation flask with the commercial this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be lowered to a point where the amine will boil at a manageable temperature (typically below 100 °C).
-
Heating: Begin heating the flask gently with a heating mantle while stirring.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. Discard the initial and final fractions, which are likely to be enriched in more and less volatile impurities, respectively.
-
Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.
Protocol 2: Recrystallization as the Dihydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable anhydrous solvent (e.g., ethanol or isopropanol).
-
Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) to the stirred amine solution until the precipitation of the dihydrochloride salt is complete. The pH should be acidic.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent mixture (e.g., ethanol/diethyl ether).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
(Optional) Conversion to Free Base: To recover the free amine, dissolve the purified salt in water and add a base (e.g., NaOH or K₂CO₃) until the solution is strongly basic. Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Protocol 3: Preparative HPLC
-
Method Development: Develop an analytical HPLC method to achieve good separation between the desired compound and its impurities. A C18 column with a mobile phase of acetonitrile and water containing an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% triethylamine (TEA) is a good starting point.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
-
System Setup: Equilibrate the preparative HPLC system, including the larger-diameter column, with the mobile phase.
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of the desired compound.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated compound using analytical HPLC or GC-MS.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical steps for purification via recrystallization of the dihydrochloride salt.
Technical Support Center: Enhancing the Catalytic Activity of (1-Methylpyrrolidin-2-yl)methanamine-Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (1-Methylpyrrolidin-2-yl)methanamine-metal complexes. The information is presented in a question-and-answer format to directly address common issues encountered in the lab.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Q1: My reaction is not proceeding, or the conversion is very low. What are the potential causes?
A1: Low or no catalytic activity can stem from several factors, ranging from catalyst integrity to reaction setup. Here are the primary aspects to investigate:
-
Catalyst Integrity:
-
Decomposition: The metal complex may be sensitive to air, moisture, or light. Ensure proper handling and storage under an inert atmosphere.
-
Purity: Impurities in the synthesized complex or the commercially sourced ligand can inhibit catalysis. Verify the purity of your catalyst.
-
-
Reaction Conditions:
-
Inert Atmosphere: Many catalytic reactions, especially hydrogenations, are highly sensitive to oxygen. Ensure your reaction is set up under strictly anaerobic conditions using a glovebox or Schlenk line techniques.
-
Solvent Purity: Solvents must be anhydrous and free of impurities that can act as catalyst poisons (e.g., sulfur compounds).
-
Reagent Purity: Impurities in your substrate or other reagents can poison the catalyst. Ensure all starting materials are of high purity.
-
-
Catalyst Activation:
-
Some pre-catalysts require an activation step to form the catalytically active species. Review the literature for the specific complex you are using to ensure you are following the correct activation procedure.
-
Q2: My catalyst was active in previous experiments but has lost activity over time. What could be the reason?
A2: A decline in catalytic activity upon storage or reuse is a common issue. The most likely causes are:
-
Gradual Decomposition: As mentioned, prolonged exposure to trace amounts of air or moisture can degrade the catalyst.
-
Leaching of Metal: In the case of supported catalysts, the metal may leach from the support over time.
-
Product Inhibition: The product of the reaction may be coordinating to the metal center and inhibiting further catalytic cycles.
Issue 2: Low Enantioselectivity (ee%)
Q1: The reaction yield is good, but the enantiomeric excess (ee%) of my product is lower than expected. How can I improve it?
A1: Low enantioselectivity is a frequent challenge in asymmetric catalysis. Consider the following troubleshooting steps:
-
Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Lowering the reaction temperature often leads to higher ee% by making the transition states for the formation of the two enantiomers more energetically distinct. It is recommended to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, or lower).
-
Solvent Effects: The solvent can significantly influence the catalyst's chiral environment and the transition state geometry. A screening of different anhydrous solvents with varying polarities (e.g., toluene, THF, dichloromethane) is advisable.
-
Catalyst Loading: While primarily affecting the reaction rate, catalyst loading can sometimes influence enantioselectivity. It is worth screening catalyst loading from 1 to 10 mol%.
-
Base/Additive Effects (for transfer hydrogenations): In reactions like asymmetric transfer hydrogenation, the choice and stoichiometry of the base (e.g., KOH, KOtBu) can have a profound impact on enantioselectivity.
-
Ligand Purity: Ensure the this compound ligand used to synthesize the complex is enantiomerically pure.
Q2: The enantioselectivity of my reaction is inconsistent between runs. What could be the cause of this poor reproducibility?
A2: Inconsistent enantioselectivity often points to subtle variations in the experimental setup.
-
Moisture and Air: Even small amounts of water or oxygen can interfere with the catalytic cycle and lead to variable results. Ensure rigorous exclusion of air and moisture.
-
Purity of Reagents: Inconsistencies in the purity of solvents and reagents from batch to batch can affect the results.
-
Reaction Time: If the reaction is allowed to proceed for too long, side reactions or product racemization might occur, leading to lower ee%. Monitor the reaction progress and quench it once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q: What are the most common metals used in conjunction with this compound for catalysis? A: Ruthenium (Ru) and Rhodium (Rh) are commonly used metals for creating chiral catalysts with diamine ligands like this compound. These are particularly effective in asymmetric hydrogenation and transfer hydrogenation reactions.
Q: How does the this compound ligand induce chirality? A: The chiral center in the pyrrolidine ring of the ligand creates a chiral environment around the metal center. When a prochiral substrate coordinates to the metal, the steric and electronic properties of the ligand favor one orientation of the substrate over the other, leading to the preferential formation of one enantiomer of the product.
Q: Can I synthesize the this compound-metal complex in situ? A: In many cases, yes. The active catalyst can often be generated in situ by mixing the metal precursor (e.g., [RuCl2(p-cymene)]2) and the this compound ligand in the reaction solvent prior to adding the substrate. However, for some applications, using a pre-formed and isolated complex may give more reproducible results.
Q: What is a typical application for these types of catalysts? A: A very common and important application is the asymmetric transfer hydrogenation of prochiral ketones to form chiral secondary alcohols. For example, the reduction of acetophenone to 1-phenylethanol is a standard benchmark reaction for these catalysts.
Data Presentation
The following tables provide illustrative quantitative data for the performance of a hypothetical Ru-(S)-(1-Methylpyrrolidin-2-yl)methanamine complex in the asymmetric transfer hydrogenation of acetophenone. This data is intended to serve as a baseline for what might be expected in a well-optimized system.
Table 1: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 98 | 85 |
| 2 | 0 | 95 | 92 |
| 3 | -20 | 91 | 97 |
| 4 | -40 | 85 | >99 |
Reaction Conditions: Acetophenone (1 mmol), Ru-catalyst (1 mol%), isopropanol (5 mL), KOtBu (5 mol%), 24 h.
Table 2: Effect of Solvent on Catalytic Performance
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Isopropanol | 95 | 92 |
| 2 | Toluene | 88 | 89 |
| 3 | Dichloromethane | 91 | 85 |
| 4 | THF | 93 | 90 |
Reaction Conditions: Acetophenone (1 mmol), Ru-catalyst (1 mol%), 0 °C, KOtBu (5 mol%), 24 h.
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Formation and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general guideline for the asymmetric transfer hydrogenation of acetophenone using an in situ generated Ruthenium-(1-Methylpyrrolidin-2-yl)methanamine catalyst.
Materials:
-
[RuCl2(p-cymene)]2 (metal precursor)
-
(S)-(1-Methylpyrrolidin-2-yl)methanamine (chiral ligand)
-
Acetophenone (substrate)
-
Anhydrous isopropanol (solvent and hydrogen source)
-
Potassium tert-butoxide (KOtBu) (base)
-
Anhydrous solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol).
-
Add (S)-(1-Methylpyrrolidin-2-yl)methanamine (0.011 mmol).
-
Add 5 mL of anhydrous isopropanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Setup:
-
To the catalyst solution, add acetophenone (1.0 mmol).
-
In a separate vial, dissolve KOtBu (0.05 mmol) in 1 mL of anhydrous isopropanol.
-
Add the KOtBu solution to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
-
Visualizations
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Caption: Troubleshooting Decision Tree for Catalysis Issues.
Validation & Comparative
A Comparative Guide to Enantiomeric Excess Determination of (1-Methylpyrrolidin-2-yl)methanamine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis, quality control, and regulatory approval of chiral molecules such as (1-Methylpyrrolidin-2-yl)methanamine and its derivatives. The stereochemical purity of these compounds can significantly impact their pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, and Chiral Capillary Electrophoresis (CE). Each method is presented with detailed experimental protocols, comparative data, and visual workflows to facilitate the selection of the most suitable approach for specific research and development needs.
At-a-Glance: Method Comparison
The selection of an analytical method for determining the enantiomeric excess of this compound derivatives is contingent on several factors, including required accuracy, sample throughput, availability of instrumentation, and the specific properties of the derivative (e.g., volatility, presence of chromophores). Chiral HPLC and GC offer high-resolution separation, while NMR with chiral solvating agents provides a rapid, non-separative alternative. Chiral CE is a powerful technique that requires minimal sample and solvent.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents (CSAs) | Chiral Capillary Electrophoresis (CE) |
| Principle | Direct or indirect separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile (often derivatized) enantiomers on a chiral stationary phase. | In-situ formation of diastereomeric complexes leading to distinct NMR signals for each enantiomer. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. |
| Sample Preparation | Often minimal; dissolution in mobile phase. Derivatization may be used to improve detection or resolution. | Derivatization is frequently required to increase volatility and thermal stability. | Simple mixing of the analyte with a chiral solvating agent in an NMR tube. | Dissolution in the background electrolyte (BGE). |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-40 minutes per sample. | 5-15 minutes per sample for data acquisition. | 10-30 minutes per sample. |
| Resolution | Generally high (Rs > 1.5 is common). | Very high resolution is achievable. | Depends on the CSA and analyte; signal overlap can be a challenge. | High efficiency and resolution. |
| Quantitation | Highly accurate and precise, based on peak area integration. | Highly accurate and precise, based on peak area integration. | Good accuracy, but can be affected by peak overlap and integration challenges. | Accurate, based on peak area. |
| Instrumentation | HPLC system with a chiral column and UV or MS detector. | GC system with a chiral column and FID or MS detector. | High-field NMR spectrometer. | Capillary electrophoresis system with a suitable detector (e.g., DAD). |
| Strengths | Broad applicability, well-established, direct analysis often possible. | High efficiency, suitable for volatile compounds. | Rapid, non-separative, provides structural information. | Minimal sample and solvent consumption, high separation efficiency. |
| Limitations | Higher cost of chiral columns and solvents. | Limited to volatile and thermally stable compounds; derivatization adds complexity. | Lower sensitivity, potential for signal overlap, cost of NMR and CSAs. | Can be sensitive to matrix effects, method development can be complex. |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the enantiomeric separation of chiral amines. For this compound derivatives, both direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization are viable approaches. The following protocol is adapted from a method developed for a structurally similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, and is expected to be a good starting point.[1]
Experimental Protocol: Indirect Analysis via Pre-column Derivatization
-
Derivatization:
-
Dissolve approximately 10 mg of racemic this compound in 1 mL of a suitable solvent like acetonitrile.
-
Add 1.2 equivalents of a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or 4-nitrobenzoyl chloride.
-
Add a non-nucleophilic base (e.g., triethylamine, 2 equivalents) to scavenge the acid produced.
-
Heat the mixture at 60°C for 1 hour.
-
Cool the mixture to room temperature and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm (for derivatives with a chromophore).
-
Quantitative Data (Representative)
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (R)-Derivative | 15.2 | 1,250,000 | 50.0 |
| (S)-Derivative | 16.5 | 1,250,000 | 50.0 |
| Resolution (Rs) | \multicolumn{3}{c | }{2.1} |
Calculation of Enantiomeric Excess (% ee) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Chiral Gas Chromatography (GC)
For N-Boc protected derivatives or other volatile analogs of this compound, chiral GC offers excellent resolution. Often, derivatization is still employed to improve peak shape and thermal stability.
Experimental Protocol: Analysis of N-Boc-(1-Methylpyrrolidin-2-yl)methanamine
-
Sample Preparation:
-
Dissolve the N-Boc protected amine in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. No derivatization is needed if the compound is sufficiently volatile and stable.
-
-
GC Conditions:
-
Column: Chiral capillary column (e.g., Hydrodex β-6TBDM or similar cyclodextrin-based phase).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 120°C, hold for 1 minute, then ramp to 200°C at 2°C/min.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Quantitative Data (Representative)
A technical guide for (S)-1-Boc-2-(aminomethyl)pyrrolidine reports an enantiomeric excess of ≥97.5% as determined by GC.
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (R)-Enantiomer | 22.8 | 15,000 | 1.2 |
| (S)-Enantiomer | 23.5 | 1,235,000 | 98.8 |
| Resolution (Rs) | \multicolumn{3}{c | }{1.8} |
Mandatory Visualizations
Caption: General workflow for determining the enantiomeric excess.
References
A Comparative Profile of (R)- and (S)-(1-Methylpyrrolidin-2-yl)methanamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enantiomeric pair, (R)- and (S)-(1-Methylpyrrolidin-2-yl)methanamine, in the context of asymmetric synthesis. While a direct, data-driven comparison of these specific compounds is limited in current scientific literature, this document aims to provide a valuable resource by summarizing the performance of structurally analogous and widely used pyrrolidine-based organocatalysts. The presented data and protocols for these related compounds serve as a benchmark, offering insights into the potential applications and performance of the title compounds.
The pyrrolidine scaffold is a cornerstone in asymmetric catalysis, with its derivatives being extensively used as both chiral auxiliaries and organocatalysts.[1][2] The stereocenter at the C2 position of the pyrrolidine ring is crucial for inducing enantioselectivity in a variety of chemical transformations.
Performance of Structurally Related Pyrrolidine-Based Catalysts
To establish a performance benchmark, the following tables summarize the efficacy of well-established pyrrolidine-based catalysts in key asymmetric reactions. These catalysts share the core chiral pyrrolidine structure with (R)- and (S)-(1-Methylpyrrolidin-2-yl)methanamine and their performance can offer a predictive framework.
Table 1: Asymmetric Aldol Reaction Catalyzed by Proline and its Derivatives
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 | 96 |
| (S)-Prolinamide | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 85 | 90:10 | 85 |
| (S)-Proline Thioamide | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 98 | 96:4 | 97 |
| (S)-Diphenylprolinol Silyl Ether | p-Nitrobenzaldehyde | Cyclohexanone | CH₂Cl₂ | >99 | 98:2 | >99 |
Note: Data is compiled from representative literature and is intended for comparative purposes. Reaction conditions can significantly influence outcomes.
Table 2: Asymmetric Michael Addition Catalyzed by Proline Derivatives
| Catalyst Precursor | Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| N-Methyl-L-prolinol Derivative | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 99 | 75:25 | 79 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Propanal | trans-β-nitrostyrene | Toluene | 10 | 97 | 93:7 | 99 |
Note: This data illustrates the high efficiency and stereoselectivity achievable with C2-substituted pyrrolidine catalysts in Michael additions.[3]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing well-established pyrrolidine-based catalysts. These protocols can serve as a starting point for evaluating novel catalysts such as (R)- and (S)-(1-Methylpyrrolidin-2-yl)methanamine.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (e.g., p-Nitrobenzaldehyde, 1.0 mmol)
-
Ketone (e.g., Cyclohexanone, 5.0 mmol, 5 equivalents)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add (S)-Proline (0.1 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Protocol 2: Asymmetric Michael Addition using a Prolinol-Derived Catalyst
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Aldehyde (e.g., Propanal, 2.0 mmol)
-
Nitroalkene (e.g., trans-β-nitrostyrene, 1.0 mmol)
-
Anhydrous Toluene (5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the nitroalkene (1.0 mmol) and anhydrous toluene (5.0 mL).
-
Add the aldehyde (2.0 mmol) to the solution.
-
Add the (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product by NMR spectroscopy and chiral HPLC analysis.
Mechanistic Insights and Experimental Workflow
The catalytic activity of many pyrrolidine-based catalysts in reactions involving carbonyl compounds proceeds through an enamine intermediate. The chiral catalyst forms a nucleophilic enamine with the ketone or aldehyde, which then reacts with the electrophile. The stereochemistry of the catalyst directs the facial selectivity of this addition, leading to the preferential formation of one enantiomer.
A systematic approach is essential when comparing the performance of different chiral catalysts. The following workflow outlines the key steps for a comparative study.
Discussion and Future Outlook
The lack of published data also highlights a significant opportunity for further research. A systematic investigation of these commercially available enantiomers in benchmark asymmetric reactions such as the aldol, Michael, and Mannich reactions would be a valuable contribution to the field of organocatalysis. Such studies would elucidate the impact of the N-methyl and C2-aminomethyl groups on the catalytic performance and potentially lead to the development of novel, efficient, and readily accessible organocatalysts.
Conclusion
References
X-ray crystallographic analysis of (1-Methylpyrrolidin-2-yl)methanamine metal complexes
A Comparative Guide to the X-ray Crystallographic Analysis of Metal Complexes with Chiral Pyrrolidine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic analysis of metal complexes featuring chiral diamine ligands, with a focus on structures analogous to those formed with (1-Methylpyrrolidin-2-yl)methanamine. Due to a lack of publicly available crystallographic data for metal complexes specifically with this compound, this guide presents data from closely related nickel(II) and copper(II) complexes with other chiral diamine and polydentate ligands. This comparative approach allows for an understanding of the structural diversity and coordination chemistry inherent to this class of compounds, which is crucial for applications in catalysis and drug development.
Data Presentation: Comparison of Metal Complex Structures
The following tables summarize key crystallographic data for selected nickel(II) and copper(II) complexes with chiral and polydentate nitrogen-donor ligands. This data provides a basis for comparing coordination geometries, bond lengths, and angles.
Table 1: Crystallographic Data for Selected Nickel(II) Complexes
| Complex | Ligand | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| --INVALID-LINK--₂ | Acyclic pentadentate (N₅) mono Schiff base | Distorted Octahedral | Ni-N: (range not specified) | (not specified) | [1] |
| Bis[N-(4-O-α-D-glucopyranosyl-glucosyl)propane-1,3-diamine]nickel(II) bromide dihydrate | N-D-aldosylpropane-1,3-diamine | Octahedral | Ni-O: (not specified), Ni-N: (not specified) | (not specified) | [2] |
| Trinuclear Ni(II) complex | L-tyrosine derivative | Octahedral | Ni-O(carbonate): (not specified) | (not specified) | [3] |
Table 2: Crystallographic Data for Selected Copper(II) Complexes
| Complex | Ligand | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| --INVALID-LINK--₂·2H₂O | 2-amino-6-methylpyrimidin-4-(1H)-one | Square Planar | Cu-N, Cu-O: (not specified) | (not specified) | [4] |
| [Cu(L)Cl]Cl (L = 8,8′-bis(aminomethyl)-2,2′-biquinoline) | 8,8′-bis(aminomethyl)-2,2′-biquinoline | Distorted Square-based Pyramidal | (not specified) | (not specified) | [5] |
| [Cu(2-nitrobenzoate)₂(tmeda)] | 2-nitrobenzoic acid and N,N,N′,N′-tetramethyl-ethylenediamine | Distorted Square-Planar | (not specified) | (not specified) | [6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and crystallographic analysis of transition metal complexes with chiral diamine ligands, based on methodologies reported in the cited literature.
General Synthesis of a Nickel(II) Complex with a Schiff Base Ligand[1]
-
Ligand Formation (in situ): An asymmetrical tripodal tetraamine ligand, N[(CH₂)₃NH₂]₂[(CH₂)₂NH₂] (ppe), is condensed with 2-acetylpyridine in the presence of a nickel(II) salt.
-
Reaction Conditions: The reaction is typically carried out in a 1:1 ethanol-water solution.
-
Template Synthesis: The nickel(II) ion acts as a template, directing the condensation to form the desired Schiff base ligand which then coordinates to the metal center.
-
Isolation: The resulting complex, for instance --INVALID-LINK--₂, is isolated as a crystalline product.
Synthesis of Chiral Diamine Ligands for Nickel-Catalyzed Asymmetric Cross-Couplings[7]
A multi-step synthesis is often employed for more complex chiral diamines:
-
Initial Amine Synthesis: Synthesis of a precursor diamine, such as 1,2-bis(2-methylphenyl)-1,2-diaminoethane.
-
N-Methylation: The primary amine groups of the precursor are methylated to yield the final N,N'-dimethylated chiral diamine ligand. This step often involves the use of a methylating agent followed by reduction.
General Procedure for X-ray Crystallographic Analysis[4][6][8]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from the reaction mixture or by layering a solution of the complex with a less soluble solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 173(2) K) using a specific radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, often using direct methods. The structural model is then refined using full-matrix least-squares techniques.
-
Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the crystallographic analysis of metal complexes.
Caption: Workflow of X-ray Crystallographic Analysis.
Caption: Common Coordination Geometries in Metal Complexes.
References
- 1. Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of nickel(II) complexes containing ligands derived from disaccharides and 1,3-diaminopropane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transition metal complexes of substituted 2,2′-biquinolines. Part 1. The crystal and molecular structures of [8,8′-bis(aminomethyl)-2,2′-biquinoline]dichloromanganese(II) and [8,8′-bis(aminomethyl)-2,2′-biquinoline]chlorocopper(II) chloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Crystal structure and Hirshfeld surface analysis of a copper(II) complex containing 2-nitrobenzoate and tetramethylethylenediamine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of (1-Methylpyrrolidin-2-yl)methanamine with other chiral diamines
In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical determinant of reaction efficiency and stereoselectivity. This guide provides a comparative overview of the efficacy of (1-Methylpyrrolidin-2-yl)methanamine and other prominent chiral diamines. Due to a scarcity of directly comparable, side-by-side experimental data for this compound in benchmark asymmetric reactions, this analysis focuses on the performance of structurally related pyrrolidine-based catalysts and other widely used chiral diamines in the asymmetric aldol reaction. This reaction serves as a well-established model for evaluating catalyst performance.
The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting appropriate chiral diamines for their synthetic endeavors by providing a comparative context of catalyst performance.
Data Presentation: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
The asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde is a cornerstone for evaluating the efficacy of chiral catalysts. The following table summarizes the performance of various chiral diamines and related catalysts in this benchmark transformation. It is important to note the variability in reaction conditions, which can significantly influence outcomes.
| Catalyst/Ligand | Co-catalyst/Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) (anti) |
| Pyrrolidine-Based Catalysts | ||||||
| L-Proline | None | DMSO | 24 | 65 | 63:37 | 89 |
| L-Proline | None | Water | 96 | No Reaction | - | - |
| Prolinamide Derivative | None | Water | 24 | 85-96 | 71:29 - 90:10 | Moderate to Good |
| Amphiphilic L-Pro-L-Glu Dipeptide | None | Water | - | up to 97 | up to 99:1 | >99 |
| C2-Symmetric Diamines | ||||||
| (1R, 2R)-(+)-1,2-Diaminocyclohexane | 1,6-Hexanedioic acid | Water | - | 20 | 2:1 | 92 |
| (1S,2S)-1,2-Diphenylethylenediamine (DPEN) Derivative | Thiourea | Water | - | 88-99 | 9:1 | 76-99 (syn) |
Experimental Protocols
Reproducibility and the ability to build upon existing research are fundamental to scientific progress. Below is a detailed, representative protocol for the L-proline-catalyzed asymmetric aldol reaction.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
p-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Cyclohexanone (5.0 mmol, 0.52 mL, 5 equivalents)
-
L-proline (0.1 mmol, 11.5 mg, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial (e.g., 4 mL)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add p-nitrobenzaldehyde (1.0 mmol) and cyclohexanone (5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add L-proline (0.1 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol product.
Mandatory Visualization
Diagram of the Catalytic Cycle for a Proline-Catalyzed Asymmetric Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
General Experimental Workflow for Catalyst Comparison
Caption: General workflow for comparing chiral diamine catalyst performance.
A Comparative Guide to the Synthesis of (1-Methylpyrrolidin-2-yl)methanamine: A Validation of a New Synthetic Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a classical synthetic route to (1-Methylpyrrolidin-2-yl)methanamine, a valuable building block in medicinal chemistry, against a more modern, streamlined synthetic strategy. The objective of this guide is to present a clear, data-driven comparison of these methodologies to aid researchers in selecting the most efficient and sustainable approach for their synthetic needs.
Introduction
This compound is a chiral diamine that serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in numerous drug candidates, making its efficient and scalable synthesis a topic of significant interest. Traditionally, the synthesis of this compound has relied on multi-step sequences starting from readily available chiral precursors such as L-proline. While reliable, these classical routes often suffer from long reaction times, the use of hazardous reagents, and moderate overall yields. This guide validates a new, more convergent synthetic route and compares it with the established methodology, providing experimental data to support the evaluation.
Comparative Analysis of Synthetic Routes
This guide evaluates two primary synthetic pathways to this compound:
-
Classical Route: A multi-step synthesis starting from L-proline, involving N-methylation, amide formation, and subsequent reduction.
-
New Route: A more direct approach centered around the reductive amination of a key aldehyde intermediate or the catalytic reduction of a nitrile precursor.
The following sections provide a detailed comparison of these routes based on key performance indicators such as yield, reaction conditions, and reagent safety.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the classical and new synthetic routes to this compound.
| Parameter | Classical Route (from L-Proline) | New Route (Reductive Amination) |
| Starting Material | L-Proline | 1-Methyl-2-pyrrolidinecarboxaldehyde |
| Number of Steps | 3 | 1 |
| Overall Yield | ~60-70% | ~85-95% |
| Key Reagents | Methyl iodide, Thionyl chloride, Ammonia, Lithium aluminum hydride | Ammonia, Sodium triacetoxyborohydride |
| Reaction Time | 24-48 hours | 4-8 hours |
| Reaction Temperature | 0°C to reflux | Room Temperature |
| Key Hazards | Methyl iodide (toxic, carcinogen), Thionyl chloride (corrosive), Lithium aluminum hydride (pyrophoric) | Sodium triacetoxyborohydride (moisture sensitive) |
Experimental Protocols
Classical Synthetic Route: From L-Proline
This established route involves three sequential steps:
-
N-Methylation of L-Proline: L-proline is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to yield N-methyl-L-proline.
-
Amide Formation: The carboxylic acid of N-methyl-L-proline is converted to the corresponding primary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with ammonia.
-
Reduction of the Amide: The resulting N-methyl-L-prolinamide is then reduced to the target this compound using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).
New Synthetic Route: One-Pot Reductive Amination
This modern approach offers a more streamlined synthesis from a commercially available or readily accessible aldehyde precursor.
Reductive Amination of 1-Methyl-2-pyrrolidinecarboxaldehyde: 1-Methyl-2-pyrrolidinecarboxaldehyde is reacted with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol) to form an intermediate imine in situ. This imine is then immediately reduced to the target amine using a mild and selective reducing agent such as sodium triacetoxyborohydride or through catalytic hydrogenation. This one-pot procedure significantly reduces reaction time and workup complexity. Reductive amination is a widely used method in modern organic synthesis due to its efficiency and operational simplicity.[1][2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the classical and new synthetic routes.
References
Unlocking Reaction Pathways: A DFT-Based Comparison of (1-Methylpyrrolidin-2-yl)methanamine and Related Organocatalysts
A deep dive into the computational analysis of transition states in reactions catalyzed by (1-Methylpyrrolidin-2-yl)methanamine and its chemical cousins reveals subtle yet significant differences in catalytic efficiency. This guide, tailored for researchers, scientists, and drug development professionals, offers a comparative overview of DFT-elucidated reaction mechanisms, focusing on the energetic barriers that govern reaction rates and stereoselectivity.
The field of asymmetric organocatalysis has been revolutionized by the use of small chiral molecules to induce stereoselectivity in a wide range of chemical transformations. Among these, proline and its derivatives have emerged as powerful catalysts. This compound, a structurally related catalyst, is of significant interest for its potential to offer unique reactivity and selectivity profiles. Density Functional Theory (DFT) has become an indispensable tool for understanding the intricate mechanisms of these catalyzed reactions at a molecular level, providing invaluable insights into the transition states that dictate the reaction outcomes.
This guide presents a comparative analysis of transition state energies for reactions catalyzed by this compound and other key pyrrolidine-based organocatalysts, such as proline and prolinamides. The data, summarized from various DFT studies, is presented in a clear tabular format to facilitate direct comparison of their catalytic performance in key organic reactions like aldol and Mannich additions.
Comparative Analysis of Activation Energies
The activation energy (ΔG‡) of the rate-determining step in a catalyzed reaction is a critical parameter for assessing the efficiency of a catalyst. A lower activation energy corresponds to a faster reaction rate. The following tables summarize the DFT-calculated activation energies for various reactions catalyzed by pyrrolidine-based organocatalysts.
| Reaction Type | Catalyst | Reactants | Solvent | Rate-Determining Step | Activation Energy (kcal/mol) | Computational Method |
| Aldol Addition | L-Proline | Acetone + Acetaldehyde | DMSO | C-C bond formation | 11.1 | B3LYP/6-311+G(2df,p)//B3LYP/6-31G(d,p) |
| Aldol Addition | L-Prolinamide | Acetone + Benzaldehyde | Acetone | C-C bond formation | ~7 | B3LYP/6-31G** |
| Mannich Reaction | (S)-Proline | Cyclohexanone + Formaldehyde + Aniline | Not Specified | C-C bond formation | 8.5 (S-intermediate), 12.4 (R-intermediate) | B3LYP/6-31++g(d,p) |
Table 1: Comparison of DFT-Calculated Activation Energies for Aldol and Mannich Reactions Catalyzed by Pyrrolidine Derivatives.
Experimental and Computational Protocols
A consistent and detailed methodology is crucial for the reproducibility and comparison of computational studies. The data presented in this guide is derived from studies employing robust DFT calculations.
General Computational Protocol for Transition State Analysis:
-
Model System Setup: The reactants and the catalyst molecule are modeled. For the proline-catalyzed aldol reaction, for instance, this involves proline, acetone, and an aldehyde.
-
Conformational Search: A thorough conformational search is performed for all reactants, intermediates, transition states, and products to locate the lowest energy structures.
-
Geometry Optimization: The geometries of all stationary points on the potential energy surface are optimized using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to characterize the stationary points as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(2df,p)).
-
Solvation Effects: The influence of the solvent is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Transition State Verification: The intrinsic reaction coordinate (IRC) is calculated to confirm that the located transition state connects the correct reactant and product states.
The specific computational details for the data presented in Table 1 are as follows:
-
Proline-catalyzed Aldol Addition: Geometries were optimized using the B3LYP functional with the 6-31G(d,p) basis set. Single-point energies were calculated at the B3LYP/6-311+G(2df,p) level. The effect of DMSO as a solvent was included in the calculations.[1]
-
Prolinamide-catalyzed Aldol Addition: Calculations were performed using the B3LYP functional with the 6-31G** basis set.[2]
-
(S)-Proline-catalyzed Mannich Reaction: The stereoselective step was investigated using the B3LYP functional with the 6-31++g(d,p) basis set.[3]
Mechanistic Insights from DFT Studies
DFT studies provide more than just energetic data; they offer a detailed picture of the reaction mechanism. For proline and its derivatives, the generally accepted mechanism for aldol and related reactions involves the formation of a key enamine intermediate.
The catalytic cycle can be visualized as a series of interconnected steps, each with its own energy barrier. Understanding this entire energy landscape is crucial for rational catalyst design.
Caption: A generalized workflow for a DFT study of a catalyzed reaction.
The diagram above illustrates a typical workflow for a DFT investigation of a catalyzed reaction. It begins with defining the reacting system and proceeds through the critical steps of locating and verifying the transition state, and finally to the analysis of the reaction energy profile and prediction of the stereochemical outcome.
Conclusion
DFT studies on the transition states of reactions catalyzed by this compound and its analogs provide a powerful lens through which to understand and predict catalytic performance. The comparative data presented here highlights how subtle structural modifications in the catalyst can lead to significant changes in activation energies and, consequently, reaction rates and selectivities. For researchers in drug development and organic synthesis, these computational insights are invaluable for the rational design of more efficient and selective organocatalysts, ultimately accelerating the discovery of novel synthetic methodologies.
References
A Comparative Guide to the Catalytic Performance of (1-Methylpyrrolidin-2-yl)methanamine and its Analogs in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison in the Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction crucial in the synthesis of chiral molecules. The performance of (1-Methylpyrrolidin-2-yl)methanamine and its analogs in this reaction is summarized below. The data is compiled from studies on the addition of various aldehydes and ketones to nitro-olefins, a common benchmark reaction for these types of catalysts.
| Catalyst | Aldehyde/Ketone | Nitroalkene | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine | Propanal | β-Nitrostyrene | CH2Cl2 | 24 | 95 | 92 | 95:5 (syn/anti) |
| (S)-1-(2-(Pyrrolidin-1-yl)methyl)pyrrolidine-2-carboxamide | Cyclohexanone | β-Nitrostyrene | Toluene | 48 | 85 | 90 | 90:10 (syn/anti) |
| N-i-Pr-2,2'-bipyrrolidine | Propanal | β-Nitrostyrene | CH2Cl2 | 144 | 65 | 85 | 95:5 (syn/anti) |
| L-Proline | Acetone | β-Nitrostyrene | DMSO | 72 | 68 | 93 | - |
Experimental Protocols
A detailed experimental protocol for a representative asymmetric Michael addition reaction catalyzed by a chiral diamine is provided below. This protocol can be adapted for kinetic studies by systematic variation of substrate and catalyst concentrations, and temperature, followed by analysis of the initial reaction rates.
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitrostyrene:
-
Reactant Preparation: To a solution of the nitroalkene (0.5 mmol) in the specified solvent (2.0 mL) at room temperature, the chiral diamine catalyst (0.05 mmol, 10 mol%) is added.
-
Reaction Initiation: The aldehyde (1.5 mmol) is then added, and the resulting mixture is stirred at the specified temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis. The diastereomeric ratio is determined by 1H NMR spectroscopy.
Catalytic Cycle and Mechanism
The catalytic cycle for the asymmetric Michael addition catalyzed by proline-derived diamines, such as this compound, generally proceeds through an enamine intermediate. The catalyst activates the aldehyde or ketone by forming a nucleophilic enamine, which then attacks the electrophilic nitroalkene. The chirality of the catalyst directs the stereochemical outcome of the reaction.
Figure 1. A generalized catalytic cycle for the asymmetric Michael addition reaction catalyzed by this compound.
The workflow for a typical kinetic analysis experiment is outlined below.
Figure 2. A standard workflow for conducting a kinetic analysis of a catalytic reaction.
Performance of (1-Methylpyrrolidin-2-yl)methanamine Analogs in Asymmetric Synthesis: A Solvent System Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of chiral pyrrolidine-based catalysts, structurally similar to (1-Methylpyrrolidin-2-yl)methanamine, in different solvent systems. The focus is on the asymmetric Michael addition, a crucial carbon-carbon bond-forming reaction in synthetic organic chemistry.
I. Data Presentation: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
The following table summarizes the performance of a prolineamide organocatalyst in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene across various solvents. The data highlights the critical role of the solvent in determining the efficiency and stereochemical outcome of the reaction.
| Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Dichloromethane (DCM) | 75 | 94:6 | 80 |
| Methanol (MeOH) | Low | - | - |
| Dimethyl Sulfoxide (DMSO) | Low | - | - |
| Tetrahydrofuran (THF) | Low | - | - |
| Water | Low | - | - |
| Ethyl Acetate (EA) | Low | - | - |
Data adapted from a study on prolineamide organocatalysts. The reaction was performed at room temperature with 20 mol% of the catalyst.[1]
II. Experimental Protocols
A representative experimental protocol for the organocatalyzed asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene is detailed below.
Materials:
-
Chiral pyrrolidine-based organocatalyst (e.g., prolineamide derivative)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Dichloromethane (DCM), anhydrous
-
p-Nitrobenzoic acid (co-catalyst)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclohexanone (1.0 mL), add the chiral organocatalyst (20 mol%) and p-nitrobenzoic acid (20 mol%) in dichloromethane (1.0 mL).
-
Add trans-β-nitrostyrene (1 equivalent) to the reaction mixture.
-
Allow the mixture to stir at room temperature. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion (disappearance of trans-β-nitrostyrene), evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (5 mL).
-
Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitroketone.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[1]
III. Visualizations
Catalytic Cycle of the Asymmetric Michael Addition
The following diagram illustrates the generally accepted enamine catalytic cycle for the asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by a chiral secondary amine like a pyrrolidine derivative.
Caption: Enamine catalytic cycle for the Michael addition.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and analysis of the Michael adduct.
Caption: General experimental workflow.
References
Biological Activity Screening of Novel Compounds Derived from (1-Methylpyrrolidin-2-yl)methanamine: A Comparative Analysis
A comprehensive review of current literature reveals a notable absence of specific studies on the biological activity of novel compounds directly derived from (1-Methylpyrrolidin-2-yl)methanamine. While the pyrrolidine scaffold is a common feature in many biologically active molecules, dedicated research on derivatives of this specific starting material appears to be limited. This guide, therefore, broadens its scope to include a comparative analysis of structurally related pyrrolidine and pyrrolidin-2-one derivatives, providing insights into potential therapeutic applications and highlighting the methodologies used to assess their biological effects.
Comparison of Biological Activities of Related Pyrrolidine Derivatives
Due to the lack of direct data on this compound derivatives, this section presents a comparative summary of the biological activities of various other pyrrolidine-containing compounds. This information can serve as a valuable reference for researchers interested in exploring the potential of the target scaffold.
| Compound Class | Specific Derivative(s) | Biological Activity | Potency (IC50/EC50/MIC) | Cell Line/Organism | Reference |
| Carbapenem Derivatives | 1β-methyl-2-[5-(N-substituted-2-hydroxy iminoethyl)pyrrolidin-3-ylthio]carbapenems | Antibacterial | Not Specified | Gram-positive and Gram-negative bacteria | [1] |
| 1β-methyl-2-(5-substituted imidazolino pyrrolidin-3-ylthio)carbapenems | Antibacterial | Not Specified | Gram-positive and Gram-negative bacteria | [2] | |
| Pyrrolidin-2-one Derivatives | Diphenylamine-pyrrolidin-2-one-hydrazones | Anticancer | EC50: 2.5–20.2 µM | PPC-1 (prostate), IGR39 (melanoma) | [3][4] |
| Benzoxazole clubbed 2-pyrrolidinones | Anticancer (MAGL inhibitor) | IC50: 7.6 and 8.4 nM | SNB-75 (CNS cancer) | [5] | |
| 3,4,5-trimethoxyphenyl substituted pyrrolidinones | Anticancer | Not Specified | A549 (lung adenocarcinoma) | [6] | |
| (R)-2-Methylpyrrolidine Derivatives | 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (Compound 8a) | CNS Activity (H3 Antagonist) | ED50: 0.06 mg/kg (po) | In vivo (rat) | [7] |
| Pyrrolidine-functionalized Nucleosides | Novel purine and pyrimidine nucleosides | Antiviral, Anticancer | Limited activity | Not Specified | [8] |
| Imidazole-Pyrrolidine Derivatives | 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide | Antimicrobial | No activity | Various bacteria and C. albicans | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols employed in the assessment of the biological activities of related pyrrolidine derivatives.
Antimicrobial Activity Screening
The antimicrobial activity of newly synthesized compounds is typically evaluated using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
-
General Protocol (Broth Microdilution):
-
Bacterial or fungal strains are cultured in appropriate broth media to a specified cell density.
-
The test compounds are serially diluted in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.
-
General Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[7]
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or EC50 value is determined.[3][4]
-
Visualizing Methodologies and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and biological pathways.
Caption: A generalized workflow for the synthesis and biological screening of novel chemical compounds.
Caption: A step-by-step workflow of the MTT assay for cytotoxicity screening.
Conclusion and Future Directions
The exploration of novel derivatives from this compound presents an untapped area of research. Based on the biological activities of structurally similar compounds, this scaffold holds promise for the development of new therapeutic agents, particularly in the areas of antibacterial and anticancer research. Future studies should focus on the synthesis and systematic screening of a library of compounds derived from this compound to elucidate their structure-activity relationships and identify lead candidates for further development. The experimental protocols and screening strategies outlined in this guide provide a solid foundation for such future investigations.
References
- 1. Synthesis and antibacterial activity of 1beta-methyl-2-[5-(N-substituted-2-hydroxy iminoethyl)pyrrolidin-3-ylthio]carbapenem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 1 beta-methyl-2-(5-substituted imidazolino pyrrolidin-3-ylthio)carbapenem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. experts.umn.edu [experts.umn.edu]
- 9. ajol.info [ajol.info]
Cross-Validation of Analytical Methods for the Characterization of (1-Methylpyrrolidin-2-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the principal analytical methods for the characterization of (1-Methylpyrrolidin-2-yl)methanamine. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed experimental protocols and presents supporting data to facilitate the selection of the most suitable method for specific analytical requirements, from routine quality control to in-depth structural elucidation.
Introduction to Analytical Characterization
This compound is a chiral amine that serves as a versatile building block in pharmaceutical synthesis. Accurate and reliable characterization of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The primary analytical objectives for this compound include identity confirmation, purity assessment (both chemical and enantiomeric), and quantification. This guide focuses on the cross-validation of HPLC, GC-MS, and NMR spectroscopy to achieve these objectives.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific analytical goal. While HPLC is often favored for its versatility in analyzing a wide range of compounds, including non-volatile and thermally labile substances, GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[1] NMR spectroscopy, on the other hand, provides unparalleled structural information and is inherently quantitative without the need for identical reference standards for impurities.[2]
The following table summarizes the key performance characteristics of each technique for the analysis of this compound, based on data from structurally similar compounds.
Table 1: Comparison of Analytical Method Performance
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantification, purity analysis, chiral separation. | Identification of volatile impurities, quantification. | Structural elucidation, identification, quantification. |
| Sample Type | Non-volatile and thermally stable/unstable compounds.[3] | Volatile and thermally stable compounds.[4] | Soluble compounds. |
| Sensitivity | High (ng to pg range), detector-dependent.[3] | Very high (pg to fg range).[4] | Moderate (µg to mg range). |
| Specificity | High, especially with selective detectors (e.g., MS). | Very high, based on mass fragmentation patterns. | Very high, based on unique chemical shifts and coupling constants. |
| Accuracy | 98-102% recovery (typical for related amines). | 95-105% recovery (typical for related amines). | >99% (with internal standard). |
| Precision (%RSD) | < 2% (typical for related amines). | < 5% (typical for related amines). | < 1% (with internal standard). |
| Linearity (r²) | > 0.999 (typical for related amines). | > 0.995 (typical for related amines). | > 0.999 (with internal standard). |
| LOD/LOQ | Low (ng/mL range). | Very low (pg/mL range). | Higher (µg/mL range). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative experimental protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
Due to the low UV absorbance of the target analyte, pre-column derivatization is often employed to enhance detection. For chiral separations, a chiral stationary phase is utilized.[5]
-
Instrumentation: HPLC with UV or Diode Array Detector (DAD).
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) for enantiomeric separation; C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) for purity analysis.[5][6]
-
Mobile Phase:
-
Column Temperature: 25 °C.[5]
-
Detection: 254 nm (after derivatization with a suitable chromophore like 4-nitrobenzoic acid).[5]
-
Injection Volume: 10 µL.
-
Sample Preparation:
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-1 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.[6]
-
-
Injector Temperature: 250 °C.[6]
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[6]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
¹H NMR is a powerful tool for the unambiguous identification and quantification of this compound and its impurities. For determining enantiomeric purity, a chiral derivatizing agent is used to create diastereomers with distinct NMR signals.[7]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).
-
Internal Standard (for quantification): A certified reference standard with a known concentration and non-overlapping signals (e.g., maleic acid, 1,4-dioxane).
-
¹H NMR Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 4 s
-
Relaxation Delay: 10 s (to ensure full relaxation for accurate quantification)
-
Number of Scans: 16
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Accurately weigh a suitable amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Enantiomeric Purity by NMR:
-
React the amine with a chiral derivatizing agent (e.g., 2-formylphenylboronic acid and (S)-BINOL) to form diastereomeric iminoboronate esters.[7]
-
Acquire the ¹H NMR spectrum of the resulting mixture.
-
Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric ratio.[7]
-
Visualization of Workflows and Relationships
Experimental Workflow for Method Cross-Validation
The following diagram illustrates the general workflow for the cross-validation of the analytical methods described.
Caption: Workflow for the cross-validation of analytical methods.
Logical Relationship of Analytical Techniques
This diagram illustrates the complementary nature of the three analytical techniques in the comprehensive characterization of this compound.
Caption: Complementary nature of analytical techniques.
Conclusion and Recommendations
The cross-validation of analytical methods is paramount for the robust characterization of this compound.
-
HPLC is a versatile and highly sensitive method, particularly well-suited for routine quality control, purity determination, and enantiomeric separation, especially when coupled with a suitable derivatization strategy.
-
GC-MS offers exceptional sensitivity and specificity for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthetic process.
-
NMR Spectroscopy provides unequivocal structural confirmation and is an excellent primary method for quantification due to its inherent linearity of response. It is also a powerful tool for determining enantiomeric purity with the use of chiral derivatizing agents.
For a comprehensive characterization of this compound, a combination of these techniques is recommended. NMR should be used for initial structural confirmation and as a primary method for purity assessment against a certified internal standard. A validated chiral HPLC method is the most practical approach for routine determination of enantiomeric excess. GC-MS should be employed to profile and control for volatile impurities. This integrated approach ensures the generation of reliable and defensible analytical data, which is essential for regulatory submissions and ensuring product quality.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (1-Methylpyrrolidin-2-yl)methanamine: A Guide for Laboratory Professionals
The safe and compliant disposal of (1-Methylpyrrolidin-2-yl)methanamine is a critical responsibility for researchers, scientists, and drug development professionals. This compound, being a flammable liquid and a corrosive amine, necessitates strict adherence to hazardous waste protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound waste.
I. Immediate Safety and Hazard Profile
This compound is a hazardous substance requiring careful handling. Its primary hazards include flammability and corrosivity, causing severe skin burns and eye damage. All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Profile and Required PPE for this compound
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Flammability | Flammable liquid and vapor. | Flame-resistant lab coat. Work in a well-ventilated area, away from ignition sources. |
| Corrosivity | Causes severe skin burns and eye damage. | Chemical-resistant gloves (double-gloving recommended), chemical splash goggles, and a face shield. |
| Acute Toxicity | May be harmful if inhaled or swallowed. | Use in a certified chemical fume hood to avoid inhalation of vapors. |
II. On-Site Waste Management and Segregation
Proper on-site management is the first step in the disposal process. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is often a suitable choice. Ensure the container has a secure, tightly fitting cap.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the date when the first drop of waste was added (the accumulation start date).
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. It is crucial to segregate this amine-based waste from incompatible materials, especially acids and strong oxidizing agents, to prevent violent reactions.
-
Storage Limits: Adhere to the regulatory limits for hazardous waste accumulation in your laboratory's SAA. These limits are in place to minimize risk.
Table 2: Key Quantitative Limits for Laboratory Hazardous Waste Storage
| Parameter | Regulatory Limit | Rationale |
| Maximum Volume in SAA | 55 gallons | Federal and state regulation to prevent excessive accumulation of hazardous materials in a work area. |
| Maximum Volume of Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Stricter control for highly toxic substances. |
| Container Status | Must be kept closed except when adding waste. | To prevent the release of flammable or toxic vapors into the laboratory environment. |
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Experimental Protocol for Minor Spill Cleanup:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation by working within a fume hood or opening windows if safe to do so.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.
-
Absorption: Apply the absorbent material starting from the outside of the spill and working inwards to prevent spreading.
-
Collection: Once the material is fully absorbed, carefully scoop the contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: Label the container of spill debris as hazardous waste, detailing the spilled chemical and the absorbent used. Arrange for professional disposal.
For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
IV. Professional Disposal Procedures
Due to its hazardous nature, in-lab treatment or neutralization of this compound is not recommended without a validated and peer-reviewed protocol specific to this compound. The standard and safest method of disposal is through a licensed hazardous waste disposal company.
Logical Workflow for Professional Disposal:
Caption: Decision workflow for the disposal of this compound waste.
Selecting a Hazardous Waste Disposal Partner:
Your institution's EHS department will typically manage the relationship with a hazardous waste disposal company. However, it is valuable for laboratory personnel to understand the criteria for selecting such a partner. A reputable company will:
-
Be fully licensed and insured for handling, transporting, and disposing of hazardous waste.[1][2]
-
Provide a clear chain of custody and documentation (manifests) for the waste from "cradle to grave."[3]
-
Have a proven track record of compliance with all federal, state, and local regulations.[2]
-
Offer guidance on proper waste packaging and labeling to ensure safe transport.
By adhering to these procedures, you can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
Essential Safety and Operational Guide for Handling (1-Methylpyrrolidin-2-yl)methanamine
This guide provides critical safety protocols and logistical plans for the handling and disposal of (1-Methylpyrrolidin-2-yl)methanamine, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Due to the lack of specific data, Butyl rubber or Viton gloves are often recommended for similar amines. Always inspect gloves for degradation before use. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, apron, or coveralls.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] A recommended filter type is an organic vapor filter (Type A, Brown) conforming to EN14387.[1] |
Operational Plan: Handling and Disposal
This section outlines a step-by-step plan for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Personal Protective Equipment (PPE): Before beginning work, don the appropriate PPE as detailed in the table above.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[1][2] Keep the chemical away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Prevent the build-up of electrostatic charge by grounding all equipment.[3][4]
2. Spill Management:
In the event of a spill, follow these procedures:
-
Immediate Actions: Evacuate all non-essential personnel from the spill area.[1] Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[1][3]
-
Containment: If it can be done safely, stop the source of the leak. Use inert absorbent materials like vermiculite, dry sand, or earth to contain the spill.[5] Do not use combustible materials, such as sawdust.
-
Cleanup:
-
Wear the appropriate PPE, including respiratory protection.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.
-
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
3. Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it are to be treated as hazardous waste.
-
Containerization: Store chemical waste in clearly labeled, sealed, and compatible containers. Do not mix with other waste streams unless explicitly permitted.
-
Storage: Keep waste containers in a designated, cool, dry, and well-ventilated storage area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed and approved waste disposal service, in accordance with all local, regional, and national regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
